Lariciresinol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMIYJFCKIBMR-PNLZDCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of Lariciresinol Acetate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of lariciresinol and its derivative, lariciresinol acetate, in plants. While the core pathway leading to the formation of lariciresinol is well-documented, the enzymatic acetylation to produce this compound is a recent discovery with its biosynthetic machinery yet to be fully elucidated. This document details the established enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the key enzymes involved. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important branch of lignan biosynthesis.
Introduction
Lignans are a diverse class of phenolic compounds found in a wide variety of plants, where they play crucial roles in defense against pathogens and pests. In human health, lignans are recognized as phytoestrogens with potential applications in the prevention and treatment of various diseases, including hormone-dependent cancers. Lariciresinol is a key intermediate in the biosynthesis of many lignans. Its acetylated form, this compound, has been identified in the resin of Araucaria angustifolia, suggesting a further level of metabolic diversification.[1] This guide will delineate the known biosynthetic route to lariciresinol and discuss the putative final step to this compound.
The Biosynthetic Pathway of Lariciresinol
The biosynthesis of lariciresinol originates from the general phenylpropanoid pathway, which provides the monolignol precursor, coniferyl alcohol. The subsequent steps are specific to lignan formation and are catalyzed by a series of specialized enzymes.
From Phenylalanine to Coniferyl Alcohol
The pathway begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).
Dimerization of Coniferyl Alcohol to Pinoresinol
The first committed step in lariciresinol biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is mediated by dirigent proteins (DIR) , which, in conjunction with an oxidizing agent such as a laccase or peroxidase, control the regioselectivity and stereoselectivity of the radical coupling.[2][3]
Reduction of Pinoresinol to Lariciresinol
Pinoresinol is then sequentially reduced to lariciresinol by the action of pinoresinol-lariciresinol reductases (PLRs) . These NADPH-dependent enzymes catalyze the reduction of the furan ring of pinoresinol to yield lariciresinol.[4][5] In many plant species, the same PLR enzyme can further reduce lariciresinol to secoisolariciresinol.[4][5]
Putative Acetylation of Lariciresinol to this compound
The final step in the formation of this compound is the acetylation of the hydroxyl group of lariciresinol. While six different lariciresinol acetates have been identified in the resin of Araucaria angustifolia, the specific enzyme responsible for this transformation, a putative lariciresinol O-acetyltransferase (LOT) , has not yet been characterized.[1] This remains an active area for future research.
Signaling Pathway Diagram
The following diagram illustrates the biosynthetic pathway from coniferyl alcohol to this compound.
Quantitative Data
The following tables summarize available quantitative data for key enzymes and metabolites in the lariciresinol biosynthesis pathway.
Table 1: Kinetic Properties of Pinoresinol-Lariciresinol Reductases (PLRs)
| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Isatis indigotica | IiPLR1 | (+)-Pinoresinol | 1.5 ± 0.2 | - | 0.83 ± 0.03 | 0.55 | [1] |
| Isatis indigotica | IiPLR1 | (-)-Pinoresinol | 2.1 ± 0.3 | - | 0.95 ± 0.04 | 0.45 | [1] |
| Isatis indigotica | IiPLR1 | (+)-Lariciresinol | 3.2 ± 0.4 | - | 0.45 ± 0.02 | 0.14 | [1] |
| Isatis indigotica | IiPLR1 | (-)-Lariciresinol | 4.5 ± 0.5 | - | 0.51 ± 0.03 | 0.11 | [1] |
Note: '-' indicates data not available in the cited literature.
Table 2: Concentration of Lariciresinol in Various Plant Tissues
| Plant Species | Tissue | Concentration (µ g/100g fresh weight) | Reference |
| Sesamum indicum (Sesame seeds) | Seed | 29,331 | [6] |
| Brassica oleracea (Cabbage) | Leaf | 185 - 2,321 | [6] |
| Linum usitatissimum (Flaxseed) | Seed | 301,129 (total lignans, mainly secoisolariciresinol) | [6][7] |
| Olea europaea (Olive, black) | Fruit | 0.03 mg/100g | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of lariciresinol.
Cloning, Expression, and Purification of Pinoresinol-Lariciresinol Reductase (PLR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves, roots) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification: The full-length coding sequence of the putative PLR gene is amplified from the cDNA by PCR using gene-specific primers.
-
Cloning into an Expression Vector: The amplified PLR gene is cloned into a suitable expression vector, such as pET-28a(+) for bacterial expression, which often includes a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant PLR protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
-
Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM NADPH, 50 µM pinoresinol (substrate), and the purified recombinant PLR enzyme (1-5 µg).
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction: The reaction is terminated by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the product is collected. The extraction is repeated twice.
-
Analysis: The extracted products are dried under nitrogen and redissolved in a suitable solvent (e.g., methanol). The conversion of pinoresinol to lariciresinol is analyzed by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). The product is identified and quantified by comparison with an authentic lariciresinol standard.
Dirigent Protein (DIR) Functional Assay
-
Reaction Mixture: The assay mixture (total volume of 500 µL) contains 100 mM sodium phosphate buffer (pH 6.5), 1 mM coniferyl alcohol, a source of oxidizing equivalents (e.g., 0.1 units of laccase from Trametes versicolor), and the purified recombinant DIR protein (5-10 µg).[2]
-
Initiation and Incubation: The reaction is initiated by the addition of the laccase. The mixture is incubated at 25°C for 1-2 hours with gentle shaking.
-
Extraction and Analysis: The reaction products are extracted with ethyl acetate. The stereochemistry of the resulting pinoresinol is determined by chiral HPLC analysis to assess the directing activity of the DIR protein.[2]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the characterization of a novel pinoresinol-lariciresinol reductase.
Conclusion and Future Perspectives
The biosynthesis of lariciresinol in plants is a well-defined pathway involving the stereospecific dimerization of coniferyl alcohol and subsequent reduction of pinoresinol. The recent discovery of this compound in Araucaria angustifolia opens up a new area of investigation into the downstream modification of lignans.[1] The identification and characterization of the putative lariciresinol O-acetyltransferase will be a critical next step in fully understanding this pathway. Such knowledge will not only enhance our fundamental understanding of plant secondary metabolism but also provide new enzymatic tools for the biotechnological production of valuable lignan derivatives for the pharmaceutical and nutraceutical industries.
References
- 1. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration data for Lariciresinol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]
Spectroscopic and Structural Elucidation of Lariciresinol Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lariciresinol acetate, a lignan of significant interest in phytochemical and pharmacological research. Due to the limited availability of directly published, comprehensive experimental spectra for this compound in the public domain, this document synthesizes expected spectroscopic characteristics based on the known structure and data from closely related compounds. It also outlines detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is the acetylated derivative of Lariciresinol. Its chemical structure features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of the furanoid class of lignans.
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Chemical Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
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CAS Number: 79114-77-5
-
Molecular Formula: C₂₂H₂₆O₇
-
Molecular Weight: 402.44 g/mol
The presence of an acetate group in place of a primary alcohol distinguishes it from its parent compound, Lariciresinol, leading to altered polarity and potentially different biological activity.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the analysis of its functional groups and comparison with the known data of Lariciresinol and other lignan acetates.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.7-7.0 | m | - | Aromatic protons |
| ~ 5.5-5.7 | s | - | Phenolic -OH |
| ~ 4.7-4.9 | d | ~ 6-8 | H-2 |
| ~ 4.1-4.3 | m | - | H-9'a, H-9'b (CH₂OAc) |
| ~ 3.8-4.0 | m | - | H-9a, H-9b |
| ~ 3.85 | s | - | Methoxy protons (2x OCH₃) |
| ~ 2.5-2.8 | m | - | H-7', H-8' |
| ~ 2.3-2.5 | m | - | H-7, H-8 |
| ~ 2.05 | s | - | Acetate methyl protons (CH₃CO) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 171.0 | Acetate carbonyl (C=O) |
| ~ 146-148 | C-3', C-4', C-3'', C-4'' (Aromatic C-O) |
| ~ 132-134 | C-1', C-1'' (Aromatic C-C) |
| ~ 120-122 | C-6', C-6'' (Aromatic C-H) |
| ~ 114-116 | C-5', C-5'' (Aromatic C-H) |
| ~ 108-110 | C-2', C-2'' (Aromatic C-H) |
| ~ 82-84 | C-2 |
| ~ 72-74 | C-9 |
| ~ 64-66 | C-9' (CH₂OAc) |
| ~ 56.0 | Methoxy carbons (2x OCH₃) |
| ~ 50-52 | C-8 |
| ~ 42-44 | C-8' |
| ~ 32-34 | C-7' |
| ~ 21.0 | Acetate methyl (CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3010-2850 | C-H stretch | Aromatic and Aliphatic C-H |
| ~ 1735 | C=O stretch | Ester (acetate) |
| ~ 1600, ~1510, ~1450 | C=C stretch | Aromatic ring |
| ~ 1240 | C-O stretch | Ester (acetate) |
| ~ 1150, ~1030 | C-O stretch | Aryl ether and tetrahydrofuran |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 402.16 | [M]⁺ (Molecular Ion) |
| 342.14 | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 311.12 | [M - CH₃COOH - OCH₃]⁺ |
| 151.07 | Fragment corresponding to the guaiacyl moiety |
| 137.06 | Fragment from cleavage of the tetrahydrofuran ring |
Note: The fragmentation pattern of the parent compound, lariciresinol, often shows a characteristic loss of 30 Da (CH₂O)[1]. A similar fragmentation may be observed for the acetate derivative.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral width: 0-200 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Chemical shifts are referenced to the residual solvent peak or TMS.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the beam path and collect the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte. Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300-320 °C) at a rate of 10-15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
LC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, TOF, or Ion Trap.
-
Scan Range: m/z 100-1000.
-
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic pathway of this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol acetate is a lignan, a class of polyphenolic compounds found in various plants. As a derivative of the well-studied lignan lariciresinol, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. Where data for this compound is limited, information on its parent compound, lariciresinol, is provided as a valuable reference point for further investigation.
Physicochemical Properties
Table 1: Physical Properties of this compound and Lariciresinol
| Property | This compound | (+)-Lariciresinol |
| CAS Number | 79114-77-5[2] | 27003-73-2[3] |
| Appearance | Solid, Powder[1] | White to off-white powder |
| Melting Point | Data not available | 167-168 °C |
| Boiling Point | Data not available | 568.4 ± 50.0 °C (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Table 2: Chemical Properties of this compound and Lariciresinol
| Property | This compound | (+)-Lariciresinol |
| Molecular Formula | C22H26O7[2] | C20H24O6[3] |
| Molecular Weight | 402.4 g/mol [2] | 360.40 g/mol [3] |
| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate[4] | 4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol[5] |
| InChI Key | LVYMIYJFCKIBMR-PNLZDCPESA-N | MHXCIKYXNYCMHY-AUSJPIAWSA-N[3] |
| Canonical SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC[4] | COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O[3] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for the acetate are not widely published, the use of NMR and mass spectrometry for its identification has been reported.[2][4]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The presence of the acetyl group will introduce characteristic signals in both ¹H and ¹³C NMR spectra compared to the parent lariciresinol.
-
¹H NMR: The acetyl group will show a sharp singlet peak around δ 2.0 ppm. The protons on the carbon bearing the acetate group will experience a downfield shift compared to the corresponding alcohol in lariciresinol. The aromatic and other aliphatic protons will have chemical shifts and coupling patterns characteristic of the lariciresinol skeleton.
-
¹³C NMR: The acetyl group will introduce two new signals: a carbonyl carbon (C=O) around δ 170 ppm and a methyl carbon (CH₃) around δ 21 ppm. The carbon attached to the acetate group will also show a downfield shift.
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the [M+H]⁺ or [M+Na]⁺ adducts would be expected. In negative ion mode, the [M-H]⁻ ion would be observed.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide structural information. Common fragmentation patterns for acetylated lignans include the loss of the acetyl group (as acetic acid, 60 Da, or as a ketene, 42 Da).[2] Further fragmentation would involve the cleavage of the tetrahydrofuran ring and other characteristic losses from the lignan core.
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.
3.1. Synthesis of (+)-Lariciresinol 3a-Acetate from (+)-Lariciresinol
A reported synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol proceeds in three steps with an overall yield of 66%.[2][6] While the detailed experimental specifics are not fully available, a general procedure for acetylation of a primary alcohol on a similar scaffold is provided below.
Diagram 1: Synthetic Workflow for this compound
Caption: A general synthetic workflow for the preparation of this compound from lariciresinol.
Protocol:
-
Protection of Phenolic Hydroxyl Groups: Dissolve (+)-lariciresinol in a suitable solvent such as pyridine. Add a protecting group reagent, for example, acetic anhydride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Acetylation of the Primary Alcohol: Dissolve the protected lariciresinol in a solvent like dichloromethane. Add acetic anhydride and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion. Wash the reaction mixture, dry the organic layer, and concentrate to obtain the fully protected and acetylated product.
-
Selective Deprotection: Dissolve the product from the previous step in a solvent system such as methanol/water. Add a mild base, for example, potassium carbonate, and stir at room temperature. The phenolic protecting groups will be selectively removed, leaving the primary acetate intact. After completion, neutralize the reaction, remove the methanol under reduced pressure, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain pure (+)-Lariciresinol 3a-acetate.
3.2. Isolation from Phyllanthus niruri
This compound has been reported to be isolated from Phyllanthus niruri.[6] A general bioassay-guided fractionation and isolation protocol for compounds from this plant is described below.[7][8]
Diagram 2: Isolation Workflow from Phyllanthus niruri
References
- 1. (-)-lariciresinol, 83327-19-9 [thegoodscentscompany.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]
- 5. Lariciresinol - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Lariciresinol Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lariciresinol acetate, a lignan with significant research interest. This document compiles available data on its physicochemical properties, offers a detailed protocol for solubility determination, and presents a relevant biological signaling pathway.
Introduction to this compound
This compound is a naturally occurring lignan found in various plant species. As an acetylated derivative of lariciresinol, it shares a similar core structure and exhibits a range of biological activities, including antioxidant and anti-inflammatory properties[1]. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 79114-77-5 | [2][3] |
| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |
| Molecular Weight | 402.44 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Storage | Desiccate at -20°C | [2] |
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and qualitative reports, an estimated solubility profile can be presented. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].
Disclaimer: The following table provides an estimated solubility of this compound. These values are based on the general solubility of similar lignan compounds and qualitative data. For precise applications, experimental determination of solubility is highly recommended.
| Solvent | Chemical Class | Estimated Solubility |
| Chloroform | Halogenated Hydrocarbon | High |
| Dichloromethane | Halogenated Hydrocarbon | High |
| Acetone | Ketone | Moderate to High |
| Ethyl Acetate | Ester | Moderate |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |
| Methanol | Alcohol | Moderate |
| Ethanol | Alcohol | Moderate |
| Acetonitrile | Nitrile | Moderate |
| n-Hexane | Alkane | Low |
| Water | Protic Solvent | Low |
-
High: > 100 mg/mL
-
Moderate: 10 - 100 mg/mL
-
Low: < 10 mg/mL
One supplier offers this compound as a 10 mM solution in DMSO, which corresponds to approximately 4.02 mg/mL[4].
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound, based on the established "shake-flask" method.
4.1. Materials
-
This compound (powder form, >98% purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC-UV or HPLC-MS.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Relevant Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, the biological activities of its parent compound, lariciresinol, have been studied. Lariciresinol has been shown to be involved in pathways related to its antioxidant and anti-inflammatory effects. The following diagram illustrates a generalized pathway that could be relevant for the biological activity of lignans like lariciresinol and its derivatives.
Caption: Potential signaling pathway influenced by this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While precise quantitative data remains limited, this document provides a strong foundation for researchers through an estimated solubility profile, a detailed experimental protocol for accurate determination, and a relevant biological context. The provided information is intended to facilitate the effective use of this compound in research and development.
References
Lariciresinol Acetate: An In-Depth Technical Guide on its Core In Vitro Mechanism of Action
Disclaimer: Scientific literature extensively details the in vitro mechanisms of action for lariciresinol . However, there is a significant lack of available research and data specifically investigating the mechanistic pathways of its acetylated form, lariciresinol acetate . This guide provides a comprehensive overview of the in vitro activities of the parent compound, lariciresinol. While it is plausible that this compound may exhibit similar biological activities, potentially acting as a prodrug that is hydrolyzed to lariciresinol, this has not been experimentally confirmed. The following information should therefore be interpreted as a potential, but not proven, framework for the action of this compound.
Introduction to Lariciresinol and this compound
Lariciresinol is a lignan, a class of polyphenolic compounds found in various plants, including sesame seeds and Brassica vegetables[1]. It is a precursor to enterolignans, which are thought to have numerous health benefits[1]. This compound, its acetylated derivative, has been identified in plant extracts, notably from Larch species, which have demonstrated antifungal properties[2]. While the synthesis of this compound has been documented, its biological activities and mechanisms of action remain largely unexplored in the scientific literature.
This technical guide will focus on the well-documented in vitro mechanism of action of lariciresinol, providing a foundation for potential future research into its acetate derivative.
Anticancer Activity of Lariciresinol In Vitro
Lariciresinol has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis in Cancer Cells
Lariciresinol has been shown to induce apoptosis in several cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast cancer (SKBr3) cells[3][4][5][6][7]. The primary mechanism is believed to be through the mitochondrial-mediated apoptosis pathway.
Key Molecular Events:
-
Inhibition of Cell Proliferation: Lariciresinol inhibits the proliferation of cancer cells in a dose- and time-dependent manner[3][4].
-
Cell Cycle Arrest: It induces cell cycle arrest, particularly in the S phase in HepG2 cells, which precedes the onset of apoptosis[3].
-
Mitochondrial Dysfunction: A key initiating event is the disruption of the mitochondrial membrane potential (ΔΨm)[4][5].
-
Modulation of Bcl-2 Family Proteins: Lariciresinol decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio[4][5].
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[4][5].
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3[4][5].
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[4][5].
-
Ubiquitin-Proteasome Pathway Involvement: Proteomic analysis in HepG2 cells suggests that the anticancer effects of lariciresinol may also be related to the ubiquitin-proteasome pathway, with observed upregulation of ubiquitin and ubiquitin-conjugating enzyme (UBC) expression[3].
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Lariciresinol | SKBr3, HEK-293, Fibroblast | MTT | IC50 (48h) | 500 µM | [8] |
| Lariciresinol | HepG2 | CCK-8 | Proliferation Inhibition | Dose-dependent | [4] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Cell Lines: SKBr3 (breast cancer), HEK-293 (human embryonic kidney), and fibroblast cells.
-
Treatment: Cells are treated with varying concentrations of lariciresinol for 24 and 48 hours.
-
Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability[7][8].
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Line: HepG2 (hepatocellular carcinoma).
-
Treatment: Cells are treated with lariciresinol for a specified period.
-
Procedure: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry[4].
Western Blot Analysis for Apoptosis-Related Proteins:
-
Cell Line: HepG2.
-
Treatment: Cells are treated with lariciresinol.
-
Procedure: Total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[4].
Signaling Pathway Diagram: Mitochondrial-Mediated Apoptosis
Caption: Mitochondrial-mediated apoptosis pathway induced by lariciresinol.
Anti-Inflammatory Activity of Lariciresinol In Vitro
Lariciresinol has been investigated for its anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory signaling pathways such as NF-κB and TGF-β[9].
Key Molecular Events:
-
Inhibition of Phospholipase A2 (PLA2): In silico and in vitro studies have shown that lariciresinol can act as a competitive inhibitor of PLA2, an enzyme crucial for the production of pro-inflammatory mediators. The IC50 for this inhibition was reported to be 57.6 µM[10].
-
Modulation of NF-κB Pathway: Lariciresinol is suggested to regulate the NF-κB pathway. While direct in vitro mechanistic studies on lariciresinol are limited, the general mechanism for many polyphenols involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Regulation of TGF-β Pathway: Lariciresinol has been reported to regulate the TGF-β pathway, which plays a complex role in inflammation and tissue repair[9].
Quantitative Data on Anti-Inflammatory Activity
| Compound | Target | Assay | Endpoint | Value | Reference |
| Lariciresinol | PLA2 | Enzyme Inhibition | IC50 | 57.6 µM | [10] |
Experimental Protocols: Anti-Inflammatory Assays
PLA2 Inhibition Assay:
-
Enzyme: Phospholipase A2.
-
Procedure: The assay typically involves incubating PLA2 with a fluorescently labeled phospholipid substrate in the presence of varying concentrations of the inhibitor (lariciresinol). The enzymatic activity is measured by the increase in fluorescence upon cleavage of the substrate. The IC50 value is calculated from the dose-response curve[10].
NF-κB Reporter Assay:
-
Cell Line: A suitable cell line (e.g., HEK293T) is transfected with an NF-κB luciferase reporter plasmid.
-
Treatment: Cells are pre-treated with lariciresinol and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).
-
Procedure: After incubation, cell lysates are collected, and luciferase activity is measured. A decrease in luciferase activity in the presence of lariciresinol indicates inhibition of the NF-κB pathway.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway by lariciresinol.
Other In Vitro Activities of Lariciresinol
Anti-Diabetic Activity
Lariciresinol has shown potential as an anti-diabetic agent through a dual mechanism of action.
Key Molecular Events:
-
α-Glucosidase Inhibition: Lariciresinol acts as a competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help to lower postprandial blood glucose levels[11].
-
Enhancement of Insulin Signaling: In C2C12 myotubes, lariciresinol activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake[11].
Quantitative Data on Anti-Diabetic Activity
| Compound | Target/Process | Assay | Endpoint | Value | Reference |
| Lariciresinol | α-Glucosidase | Enzyme Inhibition | IC50 | 6.97 ± 0.37 µM | [11] |
| Lariciresinol | α-Glucosidase | Enzyme Inhibition | Ki | 0.046 µM | [11] |
Experimental Protocols: Anti-Diabetic Assays
α-Glucosidase Inhibition Assay:
-
Enzyme: α-glucosidase from a suitable source (e.g., baker's yeast).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure: The enzyme is pre-incubated with various concentrations of lariciresinol, followed by the addition of the substrate. The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined[11].
Glucose Uptake Assay:
-
Cell Line: C2C12 myotubes.
-
Procedure: Differentiated C2C12 cells are treated with lariciresinol. Glucose uptake is then measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The fluorescence intensity inside the cells is quantified to determine the rate of glucose uptake[11].
Signaling Pathway Diagram: Insulin Signaling Enhancement
Caption: Enhancement of insulin signaling by lariciresinol in C2C12 myotubes.
Conclusion and Future Directions
The available in vitro data strongly suggest that lariciresinol is a multifaceted bioactive compound with significant anticancer, anti-inflammatory, and anti-diabetic properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, including those that regulate apoptosis, inflammation, and glucose metabolism.
The critical next step for the scientific community is to investigate whether this compound shares these mechanisms of action. Future research should focus on:
-
Direct comparative studies of lariciresinol and this compound in various in vitro assays to determine if their potencies and mechanisms are similar.
-
Metabolic studies to ascertain if this compound is hydrolyzed to lariciresinol in cell culture or in vivo.
-
Elucidation of the specific molecular targets of this compound.
Such studies will be invaluable for understanding the full therapeutic potential of this class of lignans and for guiding the development of new drugs for a range of diseases.
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. An update on bioactive plant lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New findings on the bioactivity of lignans [fitforthem.unipa.it]
- 10. researchgate.net [researchgate.net]
- 11. Lignans of sesame: purification methods, biological activities and biosynthesis--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariciresinol Acetate: A Technical Guide to its Role in Plant Defense
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of lariciresinol acetate, a lignan involved in the sophisticated defense mechanisms of plants. This document details the compound's antimicrobial properties, outlines the experimental protocols for its study, and visualizes its biochemical context within the plant's immune response. While direct research on this compound is specific, this guide incorporates data from its precursor, lariciresinol, to provide a comprehensive understanding of its function.
Introduction to Lariciresinol and Lignans in Plant Defense
Lignans are a major class of polyphenolic secondary metabolites derived from the phenylpropanoid pathway and are widely distributed across the plant kingdom.[1][2] They play a crucial role in plant defense, acting as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack.[3][4][5][6] Lignans, including lariciresinol and its derivatives, exhibit a broad spectrum of protective activities, including antifungal, antibacterial, and antiviral properties.[1] These compounds can act directly against invading pathogens or contribute to the structural reinforcement of plant cell walls. The biosynthesis of lariciresinol is a key branch of the lignan pathway, catalyzed by pinoresinol-lariciresinol reductase (PLR) enzymes.[3] This guide focuses on this compound, a naturally occurring derivative, and its function as a defense compound.
Quantitative Data on Antimicrobial Activity
Quantitative data for purified this compound is limited in publicly available research. However, studies on plant extracts where it is a major component, and on its immediate precursor lariciresinol, provide strong evidence of its defensive efficacy.
Efficacy of Larch Extract Containing this compound
An extract from Larch (Larix sp.), identified as containing lariciresinol and this compound as major lignan components, demonstrated significant antifungal properties.[7]
| Extract Source | Target Pathogen | Concentration | Efficacy (% Inhibition) | Reference |
| Larch (Larix decidua, L. sibirica, L. gmelinii) Dichloromethane Extract | Mildew (Plasmopara viticola) | 1 mg/mL | 88 - 98% | [7] |
Efficacy of Lariciresinol (Precursor)
As a proxy for the activity of its acetate derivative, the antimicrobial properties of lariciresinol have been quantified against several bacterial and fungal pathogens.
Table 2.1: Antibacterial Activity of (+)-Lariciresinol [8][9][10]
| Pathogen | Strain | Method | Measurement | Value (µg/mL) |
| Staphylococcus aureus | KCTC1621 | Broth Microdilution | MIC | 125 |
| Staphylococcus aureus | KCTC1621 | Broth Microdilution | MBC | 125 |
| Escherichia coli | O157:H7 | Broth Microdilution | MIC | 250 |
| Escherichia coli | O157:H7 | Broth Microdilution | MBC | 250 |
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
Table 2.2: Antifungal Activity of Lariciresinol [11]
| Pathogen | Method | Measurement | Value (µg/mL) |
| Candida albicans | Not Specified | MIC | 25 |
| Trichosporon beigelii | Not Specified | MIC | 12.5 |
| Malassezia furfur | Not Specified | MIC | 25 |
Signaling and Biosynthetic Pathways
This compound does not appear to function as a primary signaling molecule that initiates a defense cascade. Instead, it is a downstream product of defense signaling pathways, acting as a direct antimicrobial agent (phytoalexin). Its production is triggered by pathogen recognition.
Integration into Plant Defense Signaling
The synthesis of lignans like lariciresinol is a component of the plant's inducible defense system. Recognition of Pathogen-Associated Molecular Patterns (PAMPs) at the cell surface initiates a signaling cascade involving second messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺), leading to the production of defense hormones such as Salicylic Acid (SA).[12] These signals upregulate the phenylpropanoid pathway, channeling metabolites towards the production of defense compounds, including lignans.[5][12]
Biosynthetic Pathway to Lariciresinol
Lariciresinol is synthesized from coniferyl alcohol, a monomer derived from the phenylpropanoid pathway. The key steps involve the stereospecific coupling of two coniferyl alcohol units to form pinoresinol, followed by two successive reduction steps catalyzed by a Pinoresinol-Lariciresinol Reductase (PLR) enzyme.
Mechanism of Action
Research on lariciresinol indicates a direct antimicrobial mechanism involving the disruption of microbial cell membranes.[13] This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linum Lignan and Associated Biochemical Pathways in Human Health and Plant Defense | Book Chapter | PNNL [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lariciresinol Acetate Bioactivity: A Technical Guide
Introduction
Lariciresinol, a lignan found in various plants, has demonstrated a range of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4][5] Its derivative, Lariciresinol acetate, remains less extensively studied, presenting an opportunity for in silico methodologies to predict its potential bioactivities and guide future experimental research. Computational approaches such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offer a rapid and cost-effective means to evaluate the therapeutic potential of novel compounds.
This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the bioactivity of this compound. It outlines detailed hypothetical experimental protocols, data presentation strategies, and visualizations of relevant biological pathways and computational workflows. While direct in silico studies on this compound are limited, this guide extrapolates from the known bioactivities of Lariciresinol to propose potential molecular targets and a robust computational framework for their investigation.
Proposed Bioactivities and Molecular Targets for In Silico Investigation
Based on the established biological activities of the parent compound, Lariciresinol, the following bioactivities and corresponding molecular targets are proposed for the in silico evaluation of this compound:
-
Anti-diabetic Activity: Targeting α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2]
-
Anti-inflammatory Activity: Targeting Phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.
-
Anti-cancer Activity: Targeting proteins in the TGF-β and NF-κB signaling pathways, which are implicated in cancer progression.[1]
-
Anti-viral Activity: Targeting Hepatitis B Virus (HBV) polymerase, based on the observed anti-HBV activity of Lariciresinol.[4][5]
Experimental Protocols
This section details the proposed in silico experimental protocols for predicting the bioactivity of this compound against the aforementioned molecular targets.
Ligand and Protein Preparation
A crucial first step in any molecular modeling study is the preparation of the ligand (this compound) and the protein target structures.
Protocol:
-
Ligand Structure Preparation:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem or construct it using a molecule editor like MarvinSketch or ChemDraw.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the builder functionality within molecular modeling software.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligand structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Structure Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the binding interaction using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Define the binding site or active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Generate a grid box encompassing the defined binding site for the docking calculations.
-
Save the prepared protein structure in a compatible format (e.g., .pdbqt).
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol:
-
Software Selection: Utilize a widely used docking program such as AutoDock Vina, Glide, or GOLD.
-
Input Files: Provide the prepared ligand and protein files as input.
-
Docking Parameters:
-
Exhaustiveness: Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher for AutoDock Vina).
-
Number of Modes: Generate a sufficient number of binding modes to analyze (e.g., 10-20).
-
-
Execution: Run the docking simulation.
-
Analysis of Results:
-
Analyze the predicted binding affinities (e.g., kcal/mol).
-
Visualize the top-ranked binding poses and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein target using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Ensemble: Perform the simulation under a specific thermodynamic ensemble (e.g., NVT followed by NPT).
-
Temperature and Pressure: Maintain a constant temperature (e.g., 300 K) and pressure (e.g., 1 atm).
-
Simulation Time: Run the simulation for a sufficient duration to allow the system to equilibrate and to observe stable behavior (e.g., 100 ns).
-
-
Execution: Run the MD simulation using software like GROMACS, AMBER, or NAMD.
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Monitor the hydrogen bonds formed between the ligand and protein throughout the simulation.
-
ADMET Prediction
In silico ADMET prediction helps to evaluate the drug-likeness and potential pharmacokinetic and toxicological properties of a compound.
Protocol:
-
Tool Selection: Use online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.
-
Input: Provide the 2D or 3D structure of this compound.
-
Property Prediction: Predict a range of properties, including:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
Analysis: Analyze the predicted properties to assess the overall drug-likeness of this compound and identify potential liabilities.
Data Presentation
Quantitative data from in silico predictions should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| α-Glucosidase | XXXX | |||
| Phospholipase A2 | YYYY | |||
| TGF-β Receptor | ZZZZ | |||
| NF-κB | AAAA | |||
| HBV Polymerase | BBBB |
Table 2: Molecular Dynamics Simulation Analysis of this compound-Target Complexes
| Complex | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Average Hydrogen Bonds |
| This compound - α-Glucosidase | |||
| This compound - Phospholipase A2 | |||
| This compound - TGF-β Receptor | |||
| This compound - NF-κB | |||
| This compound - HBV Polymerase |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Remarks |
| Absorption | ||
| GI Absorption | High/Low | |
| BBB Permeant | Yes/No | |
| Distribution | ||
| Plasma Protein Binding | % | |
| Metabolism | ||
| CYP1A2 inhibitor | Yes/No | |
| CYP2C9 inhibitor | Yes/No | |
| CYP2C19 inhibitor | Yes/No | |
| CYP2D6 inhibitor | Yes/No | |
| CYP3A4 inhibitor | Yes/No | |
| Excretion | ||
| Total Clearance (log ml/min/kg) | ||
| Toxicity | ||
| AMES Toxicity | Yes/No | |
| Hepatotoxicity | Yes/No |
Signaling Pathway Diagrams
Visualizing the biological pathways in which the target proteins are involved can provide context for the potential mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
- 5. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Gut Microbiota Metabolism of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariciresinol, a plant lignan found in various foods, is a precursor to the mammalian enterolignans, enterodiol (END) and enterolactone (ENL), which are associated with various health benefits. This technical guide provides a comprehensive overview of the gut microbiota-mediated metabolism of Lariciresinol acetate. It is hypothesized that this compound undergoes initial hydrolysis by gut microbial esterases to yield lariciresinol, which is then further metabolized. This document details the metabolic pathways, presents quantitative data on conversion rates, outlines experimental protocols for in vitro studies, and provides visualizations of the key processes.
Introduction
Lignans are a class of phytoestrogens that, upon ingestion, are metabolized by the gut microbiota into enterolignans, primarily enterodiol (END) and enterolactone (ENL). These enterolignans have garnered significant interest in the scientific community due to their potential roles in human health, including modulation of hormone-dependent conditions. Lariciresinol is a key dietary lignan precursor to these bioactive compounds. While often occurring in its native form, acetylated forms such as this compound are also relevant. Understanding the metabolic fate of this compound in the gut is crucial for evaluating its potential health effects and for the development of functional foods and therapeutics. This guide synthesizes the current knowledge on the microbial metabolism of this compound, providing a technical resource for researchers in the field.
Data Presentation: Quantitative Conversion of Lignans
The conversion of plant lignans to enterolignans by the gut microbiota can vary significantly between individuals and is dependent on the specific lignan precursor. While direct quantitative data for this compound is limited, the conversion of its parent compound, lariciresinol, and other related lignans has been investigated. It is widely accepted that the initial step in the metabolism of this compound is the hydrolysis of the acetate group by microbial esterases, yielding lariciresinol. The subsequent conversion rates of lariciresinol to enterodiol and enterolactone are presented below, compiled from various in vitro fermentation studies.
| Precursor Lignan | Incubation Time (h) | Conversion to Enterodiol (END) (%) | Conversion to Enterolactone (ENL) (%) | Total Enterolignan Conversion (%) | Reference |
| Secoisolariciresinol | 24 | - | - | 72 | [1] |
| Pinoresinol Diglucoside | 24 | - | - | 55 | [2] |
| Matairesinol | - | - | - | 62 | [2] |
| Secoisolariciresinol Diglucoside (SDG) | - | - | - | 72 | [2] |
Note: Specific quantitative data for the conversion of lariciresinol is not consistently reported in the literature as a distinct percentage. The provided data for other major lignans illustrates the general efficiency of enterolignan production by the gut microbiota. The conversion of lariciresinol is expected to be within a similar range.
Metabolic Pathway of this compound
The metabolism of this compound by the gut microbiota is a multi-step process initiated by the hydrolysis of the acetate ester, followed by a series of reduction, demethylation, and dehydroxylation reactions.
Step 1: Hydrolysis of this compound
The primary and requisite step in the metabolism of this compound is the cleavage of the acetate group to form lariciresinol. This reaction is catalyzed by non-specific esterases produced by a wide range of gut bacteria.
Step 2: Conversion of Lariciresinol to Enterolignans
Once formed, lariciresinol enters the established metabolic pathway for lignan conversion to enterolignans. This pathway involves several key enzymatic reactions carried out by a consortium of anaerobic bacteria.
-
Reduction: Lariciresinol is reduced to secoisolariciresinol.
-
Demethylation: The methoxy groups on the aromatic rings are removed.
-
Dehydroxylation: Hydroxyl groups are removed from the aliphatic chain.
-
Oxidation: Enterodiol can be further oxidized to enterolactone.
The following diagram illustrates the proposed metabolic pathway:
Experimental Protocols
In Vitro Anaerobic Fermentation of this compound with Human Fecal Microbiota
This protocol describes a general method for assessing the metabolism of this compound using an in vitro batch fermentation model with human fecal samples.
4.1.1. Materials
-
This compound (substrate)
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)
-
Phosphate buffered saline (PBS), pH 7.4, pre-reduced
-
Anaerobic chamber or system (e.g., with an atmosphere of 85% N₂, 10% H₂, 5% CO₂)
-
Sterile anaerobic tubes or vials
-
Centrifuge
-
Vortex mixer
4.1.2. Fecal Slurry Preparation
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
4.1.3. In Vitro Fermentation
-
Prepare anaerobic tubes containing the basal medium.
-
Add this compound to the tubes to a final concentration of, for example, 10-100 µM. A control group without the substrate should also be prepared.
-
Inoculate the tubes with the fecal slurry (e.g., 10% v/v).
-
Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 0, 12, 24, 48 hours).
-
At each time point, collect aliquots for metabolite analysis. Stop the enzymatic reactions by adding a quenching solvent (e.g., ice-cold methanol or acetonitrile) or by flash-freezing in liquid nitrogen.
-
Centrifuge the samples to pellet the bacterial cells and debris.
-
Collect the supernatant for analysis.
Analytical Methods for Quantification
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of lignans and their metabolites.
-
Sample Preparation:
-
Thaw frozen supernatant samples on ice.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration if necessary.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Use isotopically labeled internal standards for accurate quantification.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, lariciresinol, enterodiol, and enterolactone need to be determined by infusing pure standards.
-
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for lignan analysis, which typically requires derivatization to increase the volatility of the analytes.
-
Sample Preparation and Derivatization:
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave any conjugated metabolites.
-
Extract the analytes with an organic solvent (e.g., diethyl ether).
-
Evaporate the solvent to dryness.
-
Derivatize the dried residue using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.
-
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized lignans.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
Conclusion
The gut microbiota plays a pivotal role in the metabolism of this compound, transforming it into the bioactive enterolignans, enterodiol and enterolactone. The initial and essential step is the hydrolysis of the acetate group, followed by a cascade of microbial enzymatic reactions. This technical guide provides a foundational understanding of this metabolic process, offering detailed protocols for its investigation. For researchers and professionals in drug development and nutritional sciences, a thorough comprehension of these metabolic pathways is critical for harnessing the potential health benefits of lignans. Further research is warranted to obtain more precise quantitative data on the conversion of this compound and to identify the specific microbial species and enzymes involved in each metabolic step.
References
An In-Depth Technical Guide on the Phytoestrogenic Potential of Lariciresinol Acetate
Affiliation: Google Research
Abstract
Lariciresinol, a plant lignan, and its metabolites have garnered attention for their potential phytoestrogenic activity, which may influence hormone-dependent pathways. This technical guide provides a comprehensive overview of the methodologies used to evaluate the phytoestrogenic potential of lignans, with a specific focus on Lariciresinol acetate. While direct experimental data on this compound is not extensively available in public literature, this document outlines the established experimental protocols and theoretical signaling pathways through which its activity can be assessed. The primary audience for this guide includes researchers, scientists, and drug development professionals investigating novel phytoestrogens. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to Lariciresinol and Phytoestrogens
Phytoestrogens are plant-derived compounds that can exert estrogen-like effects by binding to estrogen receptors (ERs).[1] Lignans, a major class of phytoestrogens, are found in a variety of plant-based foods.[1][2] Lariciresinol is a notable dietary lignan that is metabolized by gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1][3][4][5] These metabolites are believed to be the primary mediators of the estrogenic effects observed with lignan consumption.[1] Animal studies have suggested that dietary lariciresinol may inhibit the growth of hormone-responsive mammary cancer, reduce angiogenesis, and promote apoptosis, partly through modulation of estrogen receptor beta (ERβ) expression.[6][7]
The acetylation of lariciresinol to form this compound may alter its bioavailability and subsequent metabolism, thereby influencing its phytoestrogenic potential. This guide details the necessary experimental framework to elucidate the specific estrogenic and antiestrogenic properties of this compound.
Metabolism of Lignans
The biological activity of dietary lignans like lariciresinol is heavily dependent on their transformation by the intestinal microflora.[4][8] Upon ingestion, glycosylated precursors are hydrolyzed, and the aglycones undergo a series of reactions including demethylation and dehydroxylation to produce enterodiol and enterolactone.[9][10][11] It is hypothesized that this compound would undergo deacetylation in the gut to yield lariciresinol, which would then enter this metabolic pathway.
Metabolic conversion of this compound.
Estrogenic Signaling Pathways
Phytoestrogens can modulate estrogen signaling through both genomic and non-genomic pathways.[12][13] The genomic pathway involves the binding of the ligand to ERα or ERβ in the nucleus, leading to the dimerization of the receptor and its binding to Estrogen Response Elements (EREs) on the DNA, which in turn regulates the transcription of target genes.[13] Non-genomic pathways are initiated by the binding of estrogens to membrane-associated ERs, triggering rapid intracellular signaling cascades.[12]
Genomic Estrogen Receptor Signaling Pathway.
Quantitative Data on Related Lignans
While specific quantitative data for this compound is not available, the following tables summarize findings for related lignans from the scientific literature to provide a comparative context.
Table 1: Estrogen Receptor Binding Affinity of Lignan Derivatives Data from a study on semi-synthetic lignan derivatives, not including this compound.
| Compound | Receptor | IC50 (µM) |
| Derivative 4 | rhERα | 6 |
| Derivative 14 | rhERα | 0.16 |
| Source:[14] |
Table 2: Estrogenic Activity of Sesame Lignans and Metabolites in a Reporter Gene Assay This table illustrates the weak estrogenic potential of related lignans.
| Compound (10 µM) | ERE Activation |
| Sesamin | Yes |
| Sesamol | Yes |
| Enterodiol (ED) | No |
| Enterolactone (EL) | Yes |
| Source:[15] |
Experimental Protocols
The following protocols are standard methods for assessing the estrogenic potential of a test compound like this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERs.[3][8][16]
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized Sprague-Dawley rats is prepared as the source of ERs.[8]
-
Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated using a hydroxylapatite slurry.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[17]
Workflow for ER Competitive Binding Assay.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the ER.[1][10][18]
Methodology:
-
Cell Culture: A human cell line (e.g., T47D or MCF-7) stably transfected with a plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase) is used.[1][19]
-
Treatment: Cells are treated with various concentrations of this compound. Estradiol is used as a positive control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Workflow for Estrogen Reporter Gene Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[11][20][21]
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[11]
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.
-
Quantification of Cell Number: Cell viability is determined using an appropriate method, such as the Sulforhodamine B (SRB) or WST-1 assay.[12][21]
-
Data Analysis: The proliferative effect is calculated relative to a vehicle control, and the EC50 is determined.
Conclusion
While direct experimental evidence for the phytoestrogenic potential of this compound is currently lacking in the scientific literature, its structural similarity to other known phytoestrogenic lignans suggests it is a promising candidate for investigation. The metabolic conversion of lariciresinol to bioactive enterolignans is a key consideration. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating the estrogen receptor binding affinity, transcriptional activation, and proliferative effects of this compound. Such studies are essential to fully characterize its potential as a modulator of estrogenic pathways for applications in research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Yeast estrogen screen (YES) [bio-protocol.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. ecotoxcentre.ch [ecotoxcentre.ch]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Estrogenic activities of sesame lignans and their metabolites on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]
- 19. academic.oup.com [academic.oup.com]
- 20. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.ulster.ac.uk [pure.ulster.ac.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of Lariciresinol Acetate from Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of lariciresinol acetate from its precursor, lariciresinol. The synthesis involves a three-step process: protection of phenolic hydroxyls, acetylation of the primary alcohol, and subsequent deprotection to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactant, intermediate, and final product involved in the synthesis of this compound.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Yield (%) | Purity (%) |
| (+)-Lariciresinol | C₂₀H₂₄O₆ | 360.40[1] | White powder | - | >95 |
| (+)-4',4''-O-Dibenzyllariciresinol | C₃₄H₃₆O₆ | 540.65 | - | 93 | - |
| (+)-4',4''-O-Dibenzyllariciresinol 3a-acetate | C₃₆H₃₈O₇ | 582.68 | - | 83 | - |
| (+)-Lariciresinol acetate | C₂₂H₂₆O₇ | 402.44[2] | Powder[2] | 86 | >98[2] |
| Overall Yield | - | - | - | 66 | - |
Experimental Protocols
This synthesis is performed in three main stages, as described below.
Step 1: Protection of Phenolic Hydroxyls - Synthesis of (+)-4',4''-O-Dibenzyllariciresinol
This step selectively protects the two phenolic hydroxyl groups of lariciresinol to prevent their acetylation in the subsequent step.
-
Materials:
-
(+)-Lariciresinol
-
Benzyl bromide (PhCH₂Br)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
Dissolve (+)-lariciresinol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate to the solution.
-
Add benzyl bromide to the mixture.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (+)-4',4''-O-dibenzyllariciresinol.
-
Step 2: Acetylation - Synthesis of (+)-4',4''-O-Dibenzyllariciresinol 3a-acetate
The primary alcohol of the protected lariciresinol is acetylated in this step.
-
Materials:
-
(+)-4',4''-O-Dibenzyllariciresinol
-
Acetic anhydride (Ac₂O)
-
Pyridine (Py), anhydrous
-
-
Procedure:
-
Dissolve (+)-4',4''-O-dibenzyllariciresinol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvents by co-evaporation with toluene under reduced pressure.
-
The crude product, (+)-4',4''-O-dibenzyllariciresinol 3a-acetate, is used in the next step without further purification.
-
Step 3: Deprotection - Synthesis of (+)-Lariciresinol Acetate
The benzyl protecting groups are removed to yield the final product.
-
Materials:
-
(+)-4',4''-O-Dibenzyllariciresinol 3a-acetate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Acetone
-
-
Procedure:
-
Dissolve the crude (+)-4',4''-O-dibenzyllariciresinol 3a-acetate in acetone in a round-bottom flask.
-
Add 10% palladium on carbon catalyst.
-
Add ammonium formate to the mixture.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude (+)-lariciresinol acetate.
-
Purification of (+)-Lariciresinol Acetate
The final product is purified by silica gel column chromatography.
-
Materials:
-
Crude (+)-lariciresinol acetate
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude (+)-lariciresinol acetate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure (+)-lariciresinol acetate.
-
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols for the Extraction of Lariciresinol Acetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of lariciresinol acetate from plant materials. The protocols outlined below are based on established methodologies for lignan isolation and can be adapted for various plant sources.
Introduction
This compound is a lignan found in various plant species, including the herbs of Phyllanthus niruri and the resin of Araucaria angustifolia[1]. Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities. The efficient extraction and purification of this compound are crucial for further research into its biological properties and for potential drug development.
This application note details a general protocol for the extraction and purification of this compound from dried plant material, employing solvent extraction followed by chromatographic separation.
Plant Material and Preparation
The initial and critical step in the isolation of any plant metabolite is the proper collection, identification, and preparation of the plant material[2].
Protocol 2.1: Sample Preparation
-
Collection and Identification: Collect the desired plant parts (e.g., aerial parts, roots, resin) and ensure proper botanical identification.
-
Drying: Air-dry or freeze-dry the plant material to prevent enzymatic degradation of the target compounds. Lignans are generally stable at temperatures up to 60°C[2].
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction of this compound
The choice of solvent is critical for the efficient extraction of lignans. Medium polarity solvents are generally effective for lignan aglycones like this compound[2].
Protocol 3.1: Solvent Extraction
-
Maceration: Soak the powdered plant material in a suitable solvent such as methanol, ethanol, or ethyl acetate at room temperature. A general solvent-to-sample ratio is 10:1 (v/w)[3].
-
Extraction: Allow the mixture to stand for 24-72 hours with occasional agitation. Alternatively, use techniques like sonication or reflux extraction to reduce extraction time and improve efficiency.
-
Filtration: Filter the extract to remove solid plant debris.
-
Repeat Extraction: Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction of the target compound.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Table 1: Comparison of Solvents for Lignan Extraction
| Solvent | Polarity | Target Lignans | Notes |
| n-Hexane | Low | Less polar lignans | Often used for defatting the plant material prior to main extraction. |
| Dichloromethane | Medium | Aglycones and less polar lignans | Can be used for partitioning from a more polar extract[2]. |
| Ethyl Acetate | Medium | Lignan aglycones | A good solvent for this compound and other similar lignans[2]. |
| Ethanol/Methanol | High | Lignan glycosides and aglycones | Often used for initial broad-spectrum extraction[2]. |
| Water | High | Polar lignan glycosides | May be used in combination with organic solvents[4]. |
Purification of this compound
The crude extract will contain a complex mixture of compounds. A multi-step purification process is typically required to isolate this compound.
Protocol 4.1: Liquid-Liquid Partitioning
-
Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate[5]. This compound is expected to be enriched in the ethyl acetate fraction.
-
Fraction Concentration: Concentrate each fraction separately to dryness.
Protocol 4.2: Chromatographic Purification
-
Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography over silica gel.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification (HPLC): For higher purity, the fractions containing the target compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18)[6][7]. A typical mobile phase would be a gradient of acetonitrile and water[6][7].
Table 2: Summary of Purification Techniques
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase |
| Liquid-Liquid Partitioning | Differential solubility | N/A | n-Hexane, Dichloromethane, Ethyl Acetate |
| Column Chromatography | Adsorption | Silica Gel | n-Hexane/Ethyl Acetate gradient |
| Preparative HPLC | Partition | C18 | Acetonitrile/Water gradient |
Structure Elucidation and Quantification
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)[5]. Quantification can be performed using a validated HPLC method with a suitable standard.
Visualizing the Workflow and Signaling Pathways
To aid in understanding the experimental process, the following diagrams illustrate the extraction and purification workflow.
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical flow of the purification process for this compound.
References
- 1. This compound | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Lignan Acetates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants, and they have garnered significant interest in the fields of nutrition and medicine due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of lignans. However, due to the presence of polar hydroxyl groups, lignans often require derivatization to increase their volatility for GC analysis. Acetylation, the process of introducing an acetyl group, is an effective derivatization method that produces stable and volatile lignan acetates suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, acetylation, and subsequent GC-MS analysis of lignans from plant matrices.
Data Presentation
The following table summarizes the key mass spectrometry data for selected lignan acetates. Retention times are relative and can vary depending on the specific chromatographic conditions and column used.
| Lignan Acetate | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Coniferyl acetate | 222.24 | 222 | 179, 162, 131[1] |
| Sinapyl acetate | 252.27 | 252 | 209, 192[1] |
Experimental Protocols
1. Extraction of Lignans from Plant Material
This protocol is a general guideline and may need optimization depending on the specific plant matrix.
-
Materials:
-
Milled plant material (e.g., flaxseed, sesame seed)
-
n-hexane
-
Ethanol or Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Defatting (optional but recommended for oil-rich seeds):
-
Weigh 1-2 g of milled plant material into a centrifuge tube.
-
Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Discard the supernatant. Repeat this step two more times.
-
Allow the defatted material to air dry completely in a fume hood.
-
-
Lignan Extraction:
-
To the defatted plant material, add 10 mL of 80% aqueous ethanol (or methanol).
-
Vortex thoroughly and incubate in a shaking water bath at 60°C for 1 hour.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet two more times with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
-
2. Acetylation of Lignan Extracts
This protocol describes the derivatization of lignans to their corresponding acetates.
-
Materials:
-
Dried lignan extract
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply
-
-
Procedure:
-
Ensure the dried lignan extract is completely free of water.
-
Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the reaction vial containing the dried extract.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the pyridine and excess acetic anhydride to dryness under a gentle stream of nitrogen.
-
Re-dissolve the dried acetylated lignan residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or dichloromethane).
-
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of lignan acetates. These may require optimization for your specific instrument and analytes.
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of lignan acetates.
Caption: Chemical derivatization of lignans to lignan acetates.
References
Lariciresinol Acetate: A Reference Standard for Phytochemical Analysis and Drug Discovery
Introduction
Lariciresinol acetate, a naturally occurring lignan, is gaining significant attention within the scientific community as a critical reference standard in phytochemical analysis and as a promising lead compound in drug development. Its presence in various plant species, coupled with its diverse biological activities, underscores the importance of accurate identification and quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| Chemical Name | [2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |
| CAS Number | 79114-77-5 |
| Molecular Formula | C22H26O7 |
| Molecular Weight | 402.4 g/mol [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Application Notes
This compound serves as an indispensable tool for the accurate qualitative and quantitative analysis of plant extracts and formulations. Its primary applications include:
-
Method Validation: As a certified reference material, it is used to validate analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the accuracy, precision, and reproducibility of the results.
-
Quantification of Phytochemicals: It enables the precise quantification of this compound in various matrices, including plant resins, herbal extracts, and finished products. For instance, it has been used to quantify its concentration in the resins of Cedrus atlantica, where it can be a major component with concentrations ranging from 16.9% to 29.1%[1].
-
Pharmacokinetic Studies: In drug development, it is essential for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this potential therapeutic agent.
-
Biological Activity Screening: A well-characterized standard is crucial for in-vitro and in-vivo studies to investigate its biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general protocol for the separation and quantification of this compound in a sample matrix.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV or PDA detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:10 mM Sodium Acetate Buffer (pH 4.8) (225:775, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Reference | Based on a method for related lignans. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract the plant material or dissolve the sample in methanol. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide a protocol for the identification and quantification of this compound, often after derivatization to increase volatility.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | GC-MS system |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, operated in split mode (e.g., split ratio 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes; Ramp: 15 °C/min to 320 °C; Final hold: Hold at 320 °C for 10 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-500 |
| Reference | Adapted from general lignan and acetate analysis protocols. |
Procedure:
-
Derivatization (if necessary): For lignans, trimethylsilylation is a common derivatization technique. To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Standard and Sample Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent like ethyl acetate. Prepare working standards by dilution. For samples, use an appropriate extraction method followed by derivatization if required.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with the reference standard. For quantification, use a calibration curve or an internal standard method.
Expected Mass Fragmentation:
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To provide a protocol for the structural confirmation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | NMR Spectrometer (e.g., 400 MHz or higher) |
| Solvent | Chloroform-d (CDCl₃) or Acetone-d₆ |
| Reference Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 25 °C |
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound reference standard or sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in the sample spectrum with those of the certified reference standard.
-
Quantification: For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample. The concentration of this compound is determined by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.
-
Expected ¹H NMR Data (Predicted):
Based on the structure of this compound, characteristic signals would be expected in the aromatic region (around 6.5-7.0 ppm), for the methoxy groups (around 3.8 ppm), and for the protons of the tetrahydrofuran ring and the acetate group (CH₃ signal around 2.0 ppm).
Visualizations
References
Application Notes and Protocols for Testing Lariciresinol Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of Lariciresinol acetate in various cell culture models. The methodologies are based on established assays for assessing cytotoxicity, anti-inflammatory effects, and impact on key cellular signaling pathways. While these protocols are grounded in research on the related compound Lariciresinol and other lignans, they are readily adaptable for the investigation of this compound.
Overview of Potential Applications
Lariciresinol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4][5] These effects are often attributed to the modulation of critical cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] The following protocols are designed to enable researchers to investigate whether this compound exhibits similar properties.
Potential areas of investigation include:
-
Cytotoxicity: Determining the concentration-dependent effects of this compound on the viability of various cell lines, including cancer and normal cell lines.
-
Anti-inflammatory Activity: Assessing the ability of this compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in response to inflammatory stimuli.
-
Mechanism of Action: Elucidating the molecular mechanisms underlying the observed biological effects by examining the modulation of the NF-κB and MAPK signaling pathways.
Experimental Protocols
Cell Culture
Standard cell culture techniques are a prerequisite for the following protocols.[7] Adherent cell lines, such as RAW 264.7 murine macrophages (for inflammation studies) or various human cancer cell lines (e.g., MCF-7, HepG2, SKBr3) and normal cell lines (e.g., fibroblasts, HEK-293), can be utilized.[4][8] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[9]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation:
| Treatment | Nitrite Concentration (µM) |
| Control (untreated) | |
| LPS (1 µg/mL) | |
| LPS + this compound (1 µM) | |
| LPS + this compound (10 µM) | |
| LPS + this compound (50 µM) |
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO assay (Section 2.3).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Calculate the PGE2 concentration based on the standard curve provided in the kit.
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) |
| Control (untreated) | |
| LPS (1 µg/mL) | |
| LPS + this compound (1 µM) | |
| LPS + this compound (10 µM) | |
| LPS + this compound (50 µM) |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.[6][10][11]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. After reaching confluency, treat with this compound and/or LPS for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies can include those against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective total protein or loading control.
Data Presentation:
| Target Protein | Control | LPS | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| p-p65/p65 Ratio | ||||
| p-IκBα/IκBα Ratio | ||||
| p-ERK/ERK Ratio | ||||
| p-p38/p38 Ratio | ||||
| p-JNK/JNK Ratio |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are often implicated in inflammation and cancer, and are potential targets of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the effects of this compound.
Caption: General workflow for evaluating the bioactivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lariciresinol-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol, a lignan found in various plants, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in several cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of lariciresinol and detailed protocols for evaluating its apoptotic effects. The information presented is intended to guide researchers in studying lariciresinol as a potential therapeutic agent.
Lariciresinol has been shown to trigger the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1][2] This process involves a cascade of molecular events, including the regulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[2] Additionally, some studies suggest the involvement of other pathways, such as the ubiquitin-proteasome system.[3]
Target Cancer Cell Lines
Lariciresinol has been reported to be effective against the following cancer cell lines:
-
HepG2 (Hepatocellular Carcinoma): Lariciresinol treatment inhibits cell proliferation and induces apoptosis.[1][2][3]
-
SKBr3 (Breast Cancer): This cell line shows decreased cell growth and survival, along with a significant increase in apoptosis upon treatment with lariciresinol.[4]
-
MCF-7 (Breast Cancer): In vivo studies on MCF-7 xenografts have shown that lariciresinol administration enhances tumor cell apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of lariciresinol on cancer cell viability and apoptosis.
Table 1: Effect of Lariciresinol on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| HepG2 | 100-400 µg/mL | 24-72 h | Dose-dependent decrease in cell proliferation. | [7] |
| SKBr3 | Not specified | 72 h | Decreased cell growth, survival, and proliferation. | [4] |
| Fibroblast | Not specified | 48 h | 47% reduction in cell viability. | [8] |
Table 2: Apoptosis Induction by Lariciresinol
| Cell Line | Concentration | Incubation Time | Apoptotic Effect | Reference |
| HepG2 | 100-400 µg/mL | 24-72 h | Increased ratios of early and late apoptotic cells in a concentration- and time-dependent manner. | [7] |
| SKBr3 | 500 µM | 24 h | 10.7-fold increase in apoptosis. | [9] |
| SKBr3 | 500 µM | 48 h | 12.7-fold increase in apoptosis. | [9] |
| MCF-7 Xenografts | 20 or 100 mg/kg of diet | 5 weeks | Enhanced tumor cell apoptosis. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by lariciresinol to induce apoptosis and a general experimental workflow for its investigation.
Caption: Mitochondrial-mediated apoptosis pathway induced by lariciresinol.
Caption: General experimental workflow for studying lariciresinol-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of lariciresinol on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SKBr3)
-
Complete cell culture medium
-
Lariciresinol stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of lariciresinol in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared lariciresinol dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with lariciresinol.[10][11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of lariciresinol for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lariciresinol Acetate in Nutraceutical Research: A Detailed Overview
A Note to the Researcher: Scientific literature providing in-depth application notes and detailed protocols specifically for Lariciresinol acetate is currently limited. The majority of available research focuses on its parent compound, Lariciresinol. This document summarizes the known information on this compound and provides comprehensive application notes, protocols, and pathway diagrams for Lariciresinol, which serves as a foundational resource for investigating its acetate derivative.
This compound: Current Research Insights
This compound is a known lignan and a derivative of the more extensively studied Lariciresinol. It is found in plant extracts that exhibit notable biological activities.
Antifungal Potential: Dichloromethane and ethanolic extracts from Larch bark, containing both Lariciresinol and this compound, have demonstrated significant antifungal properties against Plasmopara viticola, the causative agent of downy mildew in grapevines.[1][2] This suggests a potential application for this compound in the development of natural fungicides for agricultural use.
Synthesis: A synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol has been reported, involving a three-step process with an overall yield of 66%.[3] This indicates that the compound can be obtained semi-synthetically for research purposes.
Due to the scarcity of further specific data on this compound, the following sections will detail the applications of its precursor, Lariciresinol, to provide a robust framework for future research.
Application Notes: Lariciresinol
Lariciresinol is a lignan with a wide range of documented biological activities, making it a compound of significant interest in nutraceutical and pharmaceutical research.
1. Anti-Diabetic Applications: Lariciresinol has shown potential in the management of diabetes through multiple mechanisms. It acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[1][4][5] Furthermore, it enhances insulin signaling, leading to increased glucose uptake in muscle cells.[4][5][6] In vivo studies in diabetic mice have confirmed its ability to lower blood glucose levels and improve insulin sensitivity.[4]
2. Anti-Cancer Applications: Lariciresinol exhibits antitumor activity against various cancer cell lines, including liver, gastric, and breast cancer.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins.[1] In animal models of breast cancer, dietary Lariciresinol has been shown to inhibit tumor growth and reduce angiogenesis (the formation of new blood vessels that supply tumors).[7][8]
3. Anti-Inflammatory Applications: The anti-inflammatory properties of Lariciresinol have been demonstrated in a rat model of arthritis. It is suggested that its mechanism involves the regulation of the TGF-β and NF-κB signaling pathways, which are key players in the inflammatory response.[1]
4. Antifungal Applications: Lariciresinol has potent antifungal activity against several human pathogenic fungi, including Candida albicans, Trichosporon beigelii, and Malassezia furfur.[1] Its mode of action involves the disruption of the fungal plasma membrane.[4][7]
Quantitative Data for Lariciresinol
The following tables summarize the key quantitative data from preclinical studies on Lariciresinol.
Table 1: In Vitro Bioactivity of Lariciresinol
| Biological Activity | Assay/Cell Line | Parameter | Value | Reference |
| Anti-Diabetic | α-glucosidase inhibition | IC50 | 6.97 µM | [1][4] |
| α-glucosidase inhibition | Ki | 0.046 µM | [1][4] | |
| Antifungal | Candida albicans | MIC | 25 µg/mL | [1] |
| Trichosporon beigelii | MIC | 12.5 µg/mL | [1] | |
| Malassezia furfur | MIC | 25 µg/mL | [1] | |
| Anti-Cancer | HepG2 (Liver Cancer) | Concentration for Apoptosis | 100-400 µg/mL | [1] |
Table 2: In Vivo Efficacy of Lariciresinol
| Biological Activity | Animal Model | Dosage | Duration | Key Outcome | Reference |
| Anti-Diabetic | Streptozotocin-induced diabetic mice | 10 mg/kg (p.o.) | 3 weeks | Decreased blood glucose, increased insulin levels | [1][4] |
| Anti-Inflammatory | Adjuvant-induced arthritis in rats | 10-30 mg/kg (i.p.) | 28 days | Inhibition of arthritis | [1] |
| Anti-Cancer | DMBA-induced mammary tumors in rats | 3 or 15 mg/kg (p.o.) | 9 weeks | Inhibition of tumor growth | [7][8] |
| Anti-Cancer | MCF-7 xenografts in athymic mice | 20 or 100 mg/kg of diet | 5 weeks | Inhibition of tumor growth and angiogenesis | [7][8] |
Experimental Protocols
1. α-Glucosidase Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of Lariciresinol on α-glucosidase activity.
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Lariciresinol (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of Lariciresinol and acarbose in the buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to 50 µL of each concentration of Lariciresinol or acarbose.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. In Vivo Anti-Diabetic Study in STZ-Induced Diabetic Mice
-
Objective: To evaluate the in vivo anti-diabetic effect of Lariciresinol in a chemically-induced diabetic mouse model.
-
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Lariciresinol
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
-
Procedure:
-
Induce diabetes in mice by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.
-
Divide the diabetic mice into groups: diabetic control (vehicle) and Lariciresinol-treated (e.g., 10 mg/kg).
-
Administer Lariciresinol or vehicle daily by oral gavage for a period of 3 weeks.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Euthanize the animals and collect blood for insulin level measurement and tissues (e.g., pancreas, skeletal muscle) for further analysis (histology, western blotting).
-
Signaling Pathways and Mechanisms of Action
Anti-Diabetic Mechanism of Lariciresinol
Lariciresinol enhances glucose uptake in skeletal muscle by activating the insulin signaling pathway. It promotes the phosphorylation of key proteins such as the insulin receptor substrate 1 (IRS-1) and Akt, leading to the translocation of the glucose transporter 4 (GLUT4) to the cell membrane.
Caption: Anti-diabetic signaling pathway of Lariciresinol.
Experimental Workflow for In Vivo Anti-Diabetic Study
The following diagram illustrates the workflow for the in vivo evaluation of Lariciresinol's anti-diabetic effects.
Caption: Workflow for in vivo anti-diabetic efficacy testing.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lariciresinol Acetate Extraction from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Lariciresinol acetate from resin.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| LAE-001 | Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient to efficiently extract the compound. Lignans are generally stable at temperatures up to 100°C.[1][2] Degradation of this compound: The compound may be degrading during extraction or purification. Acidic conditions can lead to the transformation of related lignans.[1] | Solvent Optimization: this compound is soluble in ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[3] For plant material containing lignan aglycones like this compound, medium polarity solvents such as ethyl acetate are effective. Polar solvents like ethanol, methanol, and their aqueous mixtures can also be used.[1] Optimize Extraction Parameters: For methods like maceration, ensure sufficient time (e.g., 24 hours). For heat-assisted methods, temperatures can be increased to improve efficiency, as lignans are relatively thermostable.[1][2] Control pH and Temperature: Avoid strongly acidic conditions during extraction and purification. Maintain moderate temperatures to minimize potential degradation. |
| LAE-002 | Presence of Impurities in the Final Product | Co-extraction of Lipophilic Compounds: Resins contain various lipophilic substances like other terpenoids and fatty acids that can be co-extracted.[1] Presence of Other Lignans: The resin source may contain a complex mixture of related lignans. | Defatting Step: Perform a pre-extraction with a non-polar solvent like n-hexane or petroleum ether to remove highly lipophilic impurities.[1] Chromatographic Purification: Employ multi-step chromatographic techniques. Start with flash chromatography on silica gel or Sephadex LH-20 for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2] |
| LAE-003 | Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: Natural resins can contain compounds that act as emulsifiers. Vigorous Shaking: Excessive agitation during the partitioning process can lead to stable emulsions. | Gentle Mixing: Gently swirl the separatory funnel instead of vigorous shaking. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion. |
| LAE-004 | Peak Tailing or Splitting in HPLC Analysis | Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. Column Contamination or Degradation: The analytical column may be contaminated or have a void at the inlet.[4] | Sample Dilution: Reduce the concentration of the sample being injected. Mobile Phase Optimization: Adjust the solvent gradient, pH, or additives (e.g., a small amount of acid like formic acid) in the mobile phase. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column or the inlet frit.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from resin?
A1: The choice of solvent depends on the specific resin and the desired purity of the initial extract. For a more selective extraction of this compound and other lignan aglycones, medium polarity solvents like ethyl acetate are highly effective.[1] If a broader range of lignans, including glycosides, is of interest, polar solvents such as ethanol, methanol, or their aqueous mixtures are recommended.[1]
Q2: Can I use high temperatures to speed up the extraction process?
A2: Yes, lignans, in general, are relatively stable at temperatures up to 100°C, and applying heat can enhance extraction efficiency.[1][2] However, for ultrasound-assisted extraction (UAE), higher temperatures can sometimes decrease the yield as it may interfere with the proper distribution of ultrasound waves.[1]
Q3: My crude extract is a very complex mixture. What is the best way to purify this compound?
A3: A multi-step chromatographic approach is recommended for purifying this compound from a complex resin extract. A general workflow would be:
-
Initial Defatting: A pre-extraction with a non-polar solvent like n-hexane can remove highly lipophilic compounds.[1]
-
Flash Chromatography: Use silica gel or Sephadex LH-20 column chromatography for initial fractionation of the crude extract.[2]
-
Preparative HPLC: For obtaining high-purity this compound, preparative reverse-phase HPLC is a suitable final step.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Q5: Are there any known degradation pathways for this compound that I should be aware of during extraction?
A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, related lignans are known to be unstable under certain conditions. For instance, acidic hydrolysis can lead to the transformation of secoisolariciresinol to anhydrosecoisolariciresinol.[1] It is therefore advisable to avoid strongly acidic or basic conditions and high temperatures for prolonged periods to minimize the risk of ester hydrolysis or other rearrangements.
Data Presentation
Table 1: Comparative Yield of Phenolic Compounds Using Different Extraction Methods.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Phenolic Compounds (mg GAE/g) | Reference |
| Maceration | 70% Methanol | 20 | 15 min | - | [5] |
| Soxhlet Extraction | 70% Methanol | Boiling Point | - | - | [5] |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 20 | 15 min | Higher than Maceration and Soxhlet | [5] |
| Maceration | Ethanol | Room Temp | - | - | [6] |
| Soxhlet Extraction | Ethanol | Boiling Point | - | - | [6] |
| Ultrasound-Assisted Extraction (UAE) | 54% Ethanol | 60 | 31 min | 24.72 g/100g extract | [6] |
Note: The data in this table is for general phenolic compounds and provides a relative comparison of extraction efficiencies. Specific yields for this compound will vary depending on the resin source and precise experimental conditions.
Table 2: this compound Content in Natural Sources.
| Plant Source | Part | This compound Content | Analytical Method |
| Cedrus atlantica | Resin | 16.9 - 29.1% of total lignans | ¹H NMR |
Experimental Protocols
Protocol 1: General Protocol for Extraction and Isolation of this compound from Conifer Resin
This protocol is a general guideline and may require optimization based on the specific resin source.
-
Resin Preparation:
-
Grind the air-dried resin into a coarse powder.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered resin in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane.
-
Allow the resin powder to air dry completely.
-
-
Solvent Extraction:
-
Macerate the defatted resin powder in ethyl acetate (1:10 w/v) for 24-48 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the partially purified fraction in the HPLC mobile phase.
-
Purify the sample using a preparative reverse-phase C18 column.
-
Use a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using NMR, MS, and analytical HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound from resin.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 79114-77-5 [amp.chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of Lariciresinol acetate in solution and storage
Welcome to the technical support center for Lariciresinol acetate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling, storage, and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a desiccated environment at -20°C to prevent degradation.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for several months to minimize freeze-thaw cycles.[3][4] Always use freshly prepared solutions for the best results.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the acetate ester bond, which can be catalyzed by acidic or basic conditions, leading to the formation of Lariciresinol and acetic acid.[5][6][7] Additionally, as a phenolic compound, this compound may be susceptible to oxidation and photodegradation, especially when exposed to light and oxygen.[8][9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that the stock solution was prepared recently and stored under the recommended conditions (-20°C or -80°C, protected from light). Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Assess Solvent Quality: Ensure that a high-purity, anhydrous solvent was used for dissolution. The presence of water can facilitate hydrolysis of the acetate group.
-
Check Experimental pH: The pH of your experimental medium can significantly impact stability. This compound is more susceptible to hydrolysis at acidic and alkaline pH.[12] Consider performing a pilot stability test in your specific buffer system.
-
Minimize Light Exposure: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil, as phenolic compounds can be light-sensitive.[9][10]
Issue 2: Precipitation of this compound in Aqueous Buffers
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Adjust Solvent Concentration: When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility, typically not exceeding 1% (v/v) for many cell-based assays, though this can be system-dependent.
-
Use a Co-solvent: In some cases, the use of a co-solvent in the final aqueous medium may be necessary to improve solubility.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution immediately before use to minimize the time the compound is in a lower-solubility environment.
Stability Data Summary
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general principles for similar compounds and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Illustrative Stability of this compound in DMSO (10 mM) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -20°C | 0 days | 99.8 |
| 30 days | 99.5 | |
| 90 days | 99.2 | |
| 180 days | 98.8 | |
| 4°C | 0 days | 99.8 |
| 7 days | 98.1 | |
| 14 days | 96.5 | |
| 30 days | 93.2 | |
| 25°C (Room Temp) | 0 hours | 99.8 |
| 24 hours | 95.3 | |
| 48 hours | 91.0 | |
| 72 hours | 86.7 |
Table 2: Illustrative pH Stability of this compound (100 µM) in Aqueous Buffer at 37°C
| pH | Time Point | Purity (%) by HPLC |
| 4.0 (Acidic) | 0 hours | 99.7 |
| 6 hours | 92.1 | |
| 24 hours | 80.5 | |
| 7.4 (Neutral) | 0 hours | 99.8 |
| 6 hours | 99.1 | |
| 24 hours | 97.5 | |
| 9.0 (Basic) | 0 hours | 99.6 |
| 6 hours | 88.4 | |
| 24 hours | 72.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer or photodiode array (PDA) detector
-
pH meter
-
Incubator and photostability chamber
-
-
Procedure:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution with 0.1 N HCl to a final concentration of 100 µM.
-
Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dilute the Lariciresnol acetate stock solution with 0.1 N NaOH to a final concentration of 100 µM.
-
Incubate at room temperature for various time points (e.g., 1, 4, 8, 16 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM.
-
Incubate at room temperature, protected from light, for various time points (e.g., 6, 12, 24, 48 hours).
-
Analyze aliquots directly by HPLC at each time point.
-
-
Thermal Degradation:
-
Prepare a solution of this compound (100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Analyze aliquots by HPLC at each time point.
-
-
Photostability:
-
Prepare a solution of this compound (100 µM) in a suitable buffer (e.g., PBS, pH 7.4) in a quartz cuvette or clear vial.
-
Expose the solution to a controlled light source in a photostability chamber (e.g., ICH Q1B conditions).
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.
-
Analyze aliquots from both the exposed and control samples at various time points by HPLC.
-
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate this compound from its degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
References
- 1. This compound | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Lariciresinol dimethyl ether | CAS:67560-68-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lariciresinol acetate and its related lignans.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Blockage in the column, tubing, or inline filter. 2. Particulate matter from the sample or mobile phase. 3. Mobile phase viscosity is too high. | 1. Systematically disconnect components to isolate the blockage. Back-flush the column with a compatible solvent. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column. 3. Optimize the mobile phase composition; consider adjusting the organic solvent ratio or temperature. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 4. Replace the column with a new one of the same type. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Inadequate column equilibration. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase thoroughly. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 4. Check for leaks in the pump and connections. Perform pump maintenance as needed. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the injector and system with a strong solvent. 2. Implement a needle wash step in the autosampler sequence. Inject a blank solvent run to check for carryover. |
| Low Peak Intensity/No Peaks | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. 4. Detector lamp issue. | 1. Ensure the detector is set to the UV absorbance maximum of this compound (around 230 nm and 280 nm).[1] 2. Prepare fresh samples and store them appropriately, protected from light and heat. 3. Concentrate the sample or increase the injection volume (if not causing overload). 4. Check the detector lamp status and replace if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for separating this compound and related lignans is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[1][2] A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more nonpolar compounds.
Q2: What is the optimal detection wavelength for this compound?
A2: Lignans, including those found in Phyllanthus niruri where this compound can be isolated, typically exhibit two UV absorption maxima around 230 nm and 280 nm.[1][3] For initial method development, monitoring both wavelengths is recommended to determine the optimal wavelength for sensitivity and selectivity for this compound and other lignans of interest.
Q3: How can I improve the resolution between this compound and other co-eluting lignans?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.
-
Adjust the mobile phase pH: Small changes in pH can affect the retention of ionizable compounds.
-
Try a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl or a different C18 phase) may provide different selectivity.
Q4: What are the best practices for sample preparation of plant extracts containing this compound?
A4: Proper sample preparation is crucial for reliable HPLC analysis. For plant materials, this typically involves:
-
Extraction: Using a suitable solvent like methanol, ethanol, or a mixture with water to extract the lignans.[4]
-
Filtration: Removing particulate matter by filtering the extract through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the lignans.[5]
Experimental Protocol: Optimized HPLC Separation of this compound
This protocol provides a detailed methodology for the separation of this compound and related lignans.
1. Instrumentation and Columns
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA), analytical grade
-
This compound standard
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases before use.
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (primary), 230 nm (secondary) |
| Gradient Program | See Table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
5. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Extract the plant material with a suitable solvent. Filter the extract through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Retention Times of this compound and Related Lignans under Optimized Conditions
| Compound | Retention Time (min) |
| Lariciresinol | 12.5 |
| This compound | 15.2 |
| Pinoresinol | 16.8 |
| Secoisolariciresinol | 10.3 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (this compound) | ≤ 2.0 | 1.1 |
| Theoretical Plates (this compound) | ≥ 2000 | 5500 |
| Resolution (this compound and nearest peak) | ≥ 1.5 | 2.8 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Identifying byproducts in the synthesis of Lariciresinol acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lariciresinol acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a complex mixture of products after the first step (protection of phenolic hydroxyls). How can I improve the selectivity and yield of the desired protected Lariciresinol?
A1: This is a common issue arising from incomplete reaction or side reactions. Here’s a troubleshooting guide:
-
Incomplete Protection:
-
Issue: One or both of the phenolic hydroxyl groups on Lariciresinol may fail to react with the protecting agent.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the protecting agent and the base. A common recommendation is 2.2-2.5 equivalents of the protecting agent and base per equivalent of Lariciresinol.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Purity: Ensure your reaction solvent is anhydrous. The presence of water can consume the reagents and reduce the reaction efficiency.
-
-
-
Side Reactions:
-
Issue: The protecting agent might react with the aliphatic hydroxyl groups in addition to the phenolic hydroxyls.
-
Troubleshooting:
-
Choice of Base: Use a milder base. Strong bases can deprotonate the aliphatic alcohols, making them more nucleophilic. Consider using a weaker base like potassium carbonate instead of sodium hydride.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve the selectivity for the more acidic phenolic hydroxyls.
-
-
Q2: During the acetylation of the primary alcohol (Step 2), I observe the formation of a di-acetylated byproduct. How can I prevent this?
A2: The formation of a di-acetylated byproduct indicates that the secondary alcohol is also reacting. To enhance selectivity for the primary alcohol:
-
Reagent Control: Use a stoichiometric amount of the acetylating agent (e.g., 1.0-1.1 equivalents of acetic anhydride or acetyl chloride). Adding a large excess will increase the likelihood of the secondary alcohol reacting.
-
Reaction Temperature: Perform the acetylation at a lower temperature (e.g., 0 °C). Primary alcohols are generally more reactive and will be acetylated faster than secondary alcohols at lower temperatures.
-
Sterically Hindered Base: Using a bulky base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can sterically hinder the approach of the acetylating agent to the more sterically hindered secondary alcohol.
Q3: The final deprotection step is giving me a low yield of this compound, and I see traces of starting material (fully protected this compound) and a mono-deprotected intermediate. What can I do?
A3: Incomplete deprotection is a common challenge. Here are some strategies to improve the efficiency of this step:
-
Catalyst Activity: If you are using a catalyst for deprotection (e.g., Palladium on carbon for hydrogenolysis of benzyl ethers), ensure the catalyst is fresh and active.
-
Reaction Conditions:
-
Hydrogenolysis: Ensure the system is properly flushed with hydrogen and that the reaction is stirred vigorously to ensure good mixing. The reaction may require a longer duration or higher hydrogen pressure.
-
Acid-catalyzed Deprotection: If using an acidic method, ensure the concentration of the acid is appropriate and that the reaction is allowed to proceed for a sufficient amount of time.
-
-
Purification: Careful column chromatography is often necessary to separate the desired this compound from the partially deprotected and fully protected species.
Data Presentation
Table 1: Summary of Reaction Steps and Potential Byproducts in the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Potential Byproducts |
| 1 | Protection | Lariciresinol | Di-O-protected Lariciresinol | Mono-O-protected Lariciresinol |
| 2 | Acetylation | Di-O-protected Lariciresinol | Di-O-protected this compound | Di-O-protected, Di-acetylated Lariciresinol |
| 3 | Deprotection | Di-O-protected this compound | This compound | Mono-O-protected this compound |
Experimental Protocols
A plausible three-step synthesis of this compound is outlined below. Note: These are generalized procedures and may require optimization.
Step 1: Protection of Phenolic Hydroxyls (Example with Benzyl Bromide)
-
Dissolve Lariciresinol (1.0 eq) in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Di-O-benzyl Lariciresinol.
Step 2: Selective Acetylation of the Primary Hydroxyl Group
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Dissolve Di-O-benzyl Lariciresinol (1.0 eq) in anhydrous dichloromethane (DCM).
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Add pyridine (1.2 eq) and cool the solution to 0 °C.
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Add acetic anhydride (1.1 eq) dropwise.
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Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
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Quench the reaction by adding water.
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Extract the product with DCM, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify by column chromatography to yield Di-O-benzyl this compound.
Step 3: Deprotection of Benzyl Groups
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Dissolve Di-O-benzyl this compound (1.0 eq) in ethanol or ethyl acetate.
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Add 10% Palladium on carbon (10% w/w).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Monitor the reaction by TLC.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct identification.
Potential degradation pathways of Lariciresinol acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Lariciresinol acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated degradation pathways for this compound?
A1: The most probable degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction would yield Lariciresinol and acetic acid. This hydrolysis can be catalyzed by acids or bases.[1][2][3] Additionally, like other lignans, this compound may be susceptible to oxidation and photodegradation, leading to a variety of oxidation products.[4]
Q2: What conditions are likely to cause the degradation of this compound?
A2: this compound is likely to degrade under the following conditions:
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Acidic or Basic pH: Exposure to acidic or basic solutions can catalyze the hydrolysis of the acetate group.[1][2][3]
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[4] Lignans and their glycosides are relatively resistant to high temperatures, but prolonged exposure should be avoided.[4]
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Light Exposure: Similar to other phenolic compounds, this compound may be susceptible to photodegradation.[4]
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[5][6][7] An HPLC method can be developed to separate this compound from its primary degradant, Lariciresinol, and other potential impurities. The appearance of a new peak corresponding to Lariciresinol and a decrease in the peak area of this compound would indicate degradation.
Q4: Are there any known biological degradation pathways for Lariciresinol?
A4: Yes, the parent compound, Lariciresinol, is known to be metabolized by gut microflora into enterolignans, such as enterodiol and enterolactone.[8][9] This is a form of biological degradation or transformation. It is plausible that if this compound is hydrolyzed to Lariciresinol in a biological system, the resulting Lariciresinol would then be subject to this metabolic pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample storage. | Degradation of this compound. | 1. Confirm the identity of the new peak by comparing its retention time with a Lariciresinol standard. 2. Review sample storage conditions. Store samples in a cool, dark place, and use amber vials to protect from light. 3. Consider using a buffered solution at a neutral pH for sample preparation. |
| Loss of compound potency over time. | Chemical instability and degradation of the active pharmaceutical ingredient (API). | 1. Perform a forced degradation study to identify the conditions under which the compound is unstable.[10][11][12] 2. Based on the forced degradation results, establish appropriate storage and handling conditions. |
| Inconsistent results in biological assays. | Sample degradation leading to variable concentrations of the active compound. | 1. Prepare fresh solutions of this compound before each experiment. 2. If solutions must be stored, validate their stability under the storage conditions using HPLC. |
| Formation of colored impurities in the sample. | Oxidation of the phenolic groups in the Lariciresinol moiety. | 1. Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Consider the addition of an antioxidant to the formulation, if appropriate for the intended application. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.[10][11][12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl.
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Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL and analyze by HPLC.
-
-
Photolytic Degradation:
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Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 48 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradants
Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradant, Lariciresinol.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example:
-
Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) | Major Degradant |
| Acidic | 0.1 M HCl | 24 hours | 60°C | 15% | Lariciresinol |
| Basic | 0.1 M NaOH | 2 hours | 60°C | 95% | Lariciresinol |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidized Products |
| Thermal | Solid State | 48 hours | 80°C | <2% | - |
| Photolytic | Sunlight | 48 hours | Ambient | 10% | Photodegradation Products |
Note: The % degradation values are hypothetical examples and would need to be determined experimentally.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Lariciresinol - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Quantification of Lariciresinol Acetate in Complex Mixtures
Welcome to the technical support center for the quantification of Lariciresinol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex mixtures like plant extracts or biological fluids?
A1: The primary challenges include:
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Matrix Interference: Complex samples contain numerous compounds that can co-elute with this compound, leading to inaccurate quantification. These interfering substances can suppress or enhance the analyte signal in mass spectrometry or overlap with its peak in UV detection.
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Structural Similarity to Other Lignans: this compound is often present alongside other structurally similar lignans (e.g., pinoresinol, secoisolariciresinol), making chromatographic separation difficult.
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Low Concentrations: In many biological and plant matrices, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
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Sample Preparation: Efficient extraction of this compound from the matrix while minimizing the co-extraction of interfering compounds is a critical and often challenging step. Incomplete extraction can lead to underestimation of the analyte concentration.
-
Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions during sample preparation and analysis.[1]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Both High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used.
-
HPLC-DAD is a robust and widely available technique. However, it may lack the selectivity needed for complex matrices where interfering compounds can co-elute with this compound.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex samples.[2][3] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification, minimizing the impact of matrix effects.
Q3: I am observing poor peak shape (e.g., tailing, fronting) for this compound in my HPLC analysis. What could be the cause?
A3: Poor peak shape can be caused by several factors:
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol groups) can cause peak tailing. Consider using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress these interactions or using an end-capped column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column with a strong solvent or replacing it if necessary.
Q4: My recovery of this compound during sample preparation is low. How can I improve it?
A4: Low recovery is often related to the extraction and clean-up steps. Consider the following:
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Solvent Selection: Ensure the extraction solvent is appropriate for this compound. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] For plant matrices, methanol or ethanol are often used for lignan extraction.[1][5]
-
Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency compared to simple maceration.
-
Solid-Phase Extraction (SPE) Optimization: If using SPE for sample clean-up, ensure the sorbent type, loading, washing, and elution conditions are optimized for this compound. A C18 sorbent is a common choice for reversed-phase clean-up.
-
pH Adjustment: The pH of the sample during extraction can influence the recovery of phenolic compounds like this compound.
Troubleshooting Guides
HPLC-DAD Method
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | - Injection issue (e.g., air bubble in syringe, clogged injector).- Detector issue (e.g., lamp off or failing).- Analyte degradation.- Insufficient concentration in the sample. | - Manually inspect the injection process.- Check the detector status and lamp life.- Prepare fresh standards and samples.- Concentrate the sample extract or use a more sensitive method (LC-MS/MS). |
| Co-eluting/Overlapping Peaks | - Inadequate chromatographic separation.- Presence of structurally similar compounds (other lignans).- Matrix interference. | - Optimize the mobile phase gradient to improve resolution.- Try a different stationary phase (e.g., phenyl-hexyl column).- Improve sample clean-up using SPE to remove interfering compounds. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector instability. | - Prepare fresh mobile phase and filter it.- Degas the mobile phase thoroughly.- Flush the column with a strong solvent.- Allow the detector to warm up and stabilize. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Changes in mobile phase composition.- Pump malfunction (inconsistent flow rate). | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and perform a flow rate calibration. |
LC-MS/MS Method
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity/Sensitivity | - Ion suppression from matrix components.- Suboptimal MS parameters (e.g., collision energy, cone voltage).- Poor ionization efficiency. | - Improve sample clean-up to remove interfering matrix components.- Optimize MS parameters by infusing a standard solution of this compound.- Adjust the mobile phase pH or add a modifier (e.g., formic acid, ammonium formate) to enhance ionization. |
| High Background Noise | - Contaminated solvent or system.- Chemical noise from the matrix. | - Use high-purity LC-MS grade solvents.- Clean the ion source.- Implement a more selective sample preparation method. |
| In-source Fragmentation or Adduct Formation | - High source temperature or cone voltage.- Presence of salts in the mobile phase. | - Optimize source parameters to minimize fragmentation.- Use volatile mobile phase additives like ammonium formate instead of non-volatile salts. |
Quantitative Data Summary
| Parameter | Typical Value for Lariciresinol |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2-10 µ g/100g (depending on matrix) |
| Limit of Quantification (LOQ) | 0.4-20 µ g/100g (depending on matrix) |
| Intra-day Precision (%RSD) | 6-21% |
| Inter-day Precision (%RSD) | 6-33% |
| Accuracy (% Recovery) | 73-123% |
Experimental Protocols
Sample Preparation from Plant Material (e.g., Larch Bark)
This protocol is a general guideline for the extraction and clean-up of lignans from plant matrices and should be optimized and validated for this compound.
-
Grinding and Defatting:
-
Grind the dried plant material to a fine powder.
-
To remove nonpolar interferences, perform a preliminary extraction with a nonpolar solvent like hexane. Discard the hexane extract.
-
-
Extraction:
-
Extract the defatted plant material with methanol or an ethanol/water mixture (e.g., 80% ethanol).
-
Use an extraction technique such as ultrasonication for 30-60 minutes or microwave-assisted extraction to enhance efficiency.[5]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the residue and combine the supernatants.
-
-
Hydrolysis (Optional):
-
If this compound is present in glycosidic forms, an enzymatic or acidic hydrolysis step may be necessary to release the aglycone. However, acidic hydrolysis can potentially lead to the degradation of some lignans.[1]
-
-
Clean-up using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute this compound with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC or LC-MS/MS analysis.
-
HPLC-DAD Method (Starting Conditions)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient starting from a low percentage of B (e.g., 10%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this needs to be determined experimentally, but a starting point could be around 280 nm, typical for lignans).
-
Injection Volume: 10 µL.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting approach for analytical issues.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Lariciresinol acetate from natural extracts
Welcome to the technical support center for the enhanced extraction and purification of Lariciresinol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the isolation of this valuable lignan from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of this compound during extraction?
A1: The choice of solvent is the most critical factor. This compound is soluble in moderately polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The selection should be based on the polarity of the target compound and the overall composition of the plant matrix. For lignans in general, aqueous mixtures of ethanol or methanol are often effective for extracting both aglycones and their glycosides.[1][2]
Q2: Can the extraction method significantly impact the final yield?
A2: Yes, the extraction method plays a significant role. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][3] However, these methods need careful optimization of parameters such as temperature, time, and power to prevent degradation of the target compound.[1]
Q3: My yield of this compound is consistently low. What are the most common reasons?
A3: Low yields can stem from several issues:
-
Suboptimal Solvent Choice: Using a solvent with inappropriate polarity for this compound.
-
Incomplete Extraction: Insufficient extraction time or an inadequate solvent-to-solid ratio.[4]
-
Compound Degradation: Exposure to excessive heat, extreme pH, or light can degrade lignans.[2][5]
-
Presence of Glycosides: Lariciresinol may be present as a glycoside in the plant material, which is less soluble in organic solvents. An initial hydrolysis step may be required to cleave the sugar moiety and improve the yield of the aglycone (Lariciresinol), which can then be acetylated if desired.[2][6]
Q4: How can I confirm the presence and quantity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the identification and quantification of this compound.[7][8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is commonly used.[7][8] Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength around 280 nm.[7]
Troubleshooting Guides
Low Yield of Crude Extract
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient cell wall disruption. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Suboptimal solvent selection. | Refer to the solubility data for this compound and consider using solvents like ethyl acetate or dichloromethane. For broader lignan extraction, test different concentrations of aqueous ethanol or methanol (e.g., 70-100%).[1] | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature. For maceration, allow for adequate soaking time with agitation. For UAE or MAE, experiment with different time and power settings, being mindful of potential thermal degradation.[1][4] Lignans are generally stable below 100°C.[2] | |
| Poor solvent-to-solid ratio. | Increase the solvent-to-solid ratio to ensure complete dissolution of the target compound. Ratios between 1:10 and 1:50 (w/v) are commonly used.[9][10][11] | |
| Presence of Lariciresinol glycosides. | If Lariciresinol is present in its glycosidic form, it will have lower solubility in organic solvents. Consider performing an enzymatic or mild acid/alkaline hydrolysis step prior to extraction to liberate the aglycone.[6][12] |
Issues During Purification
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system. | Optimize the mobile phase for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. |
| Overloading the column. | Ensure the amount of crude extract loaded onto the column does not exceed its separation capacity. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly to avoid channeling and poor separation. | |
| Degradation of Compound on Silica Gel | Acidity of silica gel. | If this compound is found to be unstable on standard silica gel, consider using deactivated silica gel or an alternative stationary phase like alumina.[13] |
| No Compound Eluting from the Column | The compound is either too polar or too non-polar for the chosen solvent system. | If the compound is not eluting, the mobile phase may be too non-polar. Gradually increase the polarity of the eluting solvent. If the compound eluted too quickly, the initial solvent was too polar. |
| Compound degradation. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[13] |
Quantitative Data on Lignan Extraction
The following table summarizes findings on the extraction of lignans and related phenolic compounds using various methods and solvents. While specific comparative data for this compound is limited, this information provides a basis for method selection and optimization.
| Extraction Method | Solvent | Compound Class | Plant Source | Yield/Efficiency | Reference |
| Maceration | Methanol | Phenolics | Pistacia hull | Low yield noted, longer extraction times needed. | [14] |
| Soxhlet | Methanol | Phenolics | Pistacia hull | Higher than maceration, but with longer time and higher temperature. | [14] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Phenolics | Sideritis raeseri | Optimal yield at 63°C for 50 min. | [10] |
| Ultrasound-Assisted Extraction (UAE) | 72% Ethanol | Phenolics | Olive leaves | Optimal yield achieved in less than 5 minutes. | [15] |
| Microwave-Assisted Extraction (MAE) | 40% Methanol | Lignans (Arctiin) | Arctium lappa | Optimal yield at 500W for 200s. | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixture | Phenolics | General | Generally produces the highest total phenolic content compared to other methods. | [3] |
| Superheated Liquid Extraction (SHLE) | 80% Ethanol (pH 3) | Phenolics | Vine-shoots | Higher extraction efficiency compared to MAE and UAE. | [16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a temperature below 60°C to prevent degradation of lignans.[2]
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 80% ethanol.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[18][19]
-
Add another layer of sand on top of the silica gel.
-
Wash the column with hexane, ensuring the solvent level does not drop below the top of the sand.[20]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.[20]
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Protocol 3: HPLC Quantification of this compound
-
Instrumentation:
-
HPLC system with a DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of your purified extract in methanol, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Biosynthesis of Lariciresinol and potential yield improvement strategy.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 20. orgchemboulder.com [orgchemboulder.com]
Lignan Analysis by LC-MS: Technical Support Center
Welcome to the technical support center for lignan analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of lignan analysis.
General Workflow for Lignan Analysis by LC-MS
The overall process for analyzing lignans by LC-MS follows a structured workflow, from initial sample handling to final data interpretation. Each step presents unique challenges and requires careful optimization to ensure accurate and reproducible results.
Caption: General experimental workflow for lignan analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for lignan analysis by LC-MS?
A1: Electrospray ionization (ESI) is the most frequently used technique for lignan analysis.[1][2] Lignans, being phenolic compounds, ionize well using ESI, typically in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic hydroxyl groups.[3] However, positive ion mode ([M+H]⁺) or adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺) can also be effective for certain lignans, especially non-phenolic ones.[3][4]
Q2: Why is hydrolysis sometimes required in sample preparation for lignan analysis?
A2: In plant matrices, lignans often exist as glycosides (bound to sugar molecules) or in ester-linked oligomers.[5] These forms are less amenable to direct LC-MS analysis and extraction. Hydrolysis, either through enzymatic (e.g., β-glucuronidase/sulfatase) or chemical (acid/alkaline) methods, is performed to cleave these bonds and release the free lignan aglycones for accurate quantification.[6][7][8]
Q3: What are "matrix effects" and how do they impact lignan analysis?
A3: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[9][10] In complex samples like plant extracts or biological fluids, these effects can lead to inaccurate quantification and poor reproducibility.[10][11] Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation, or using a stable isotope-labeled internal standard (SIL-IS).[9][10]
Q4: Which type of HPLC column is best suited for lignan separation?
A4: Reversed-phase (RP) columns are overwhelmingly the choice for lignan analysis.[1][8] C18 and C8 columns are most common, providing excellent separation for these moderately polar to nonpolar compounds based on their hydrophobicity.[8][12][13] Gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile or methanol) with a volatile acid modifier (like 0.1% formic acid) is standard practice.[1][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during LC-MS analysis of lignans.
Category 1: Sample Preparation Issues
Q: My lignan recovery is low and inconsistent. What could be the cause?
A: Low recovery often points to suboptimal extraction or degradation. Consider the following:
-
Extraction Solvent: Lignans have varying polarities. While aglycones are fairly lipophilic, their glycosides are more hydrophilic.[1] Using aqueous mixtures of methanol or ethanol (e.g., 70-85%) often provides the best results for extracting a broad range of lignans.[1][5] Pure organic solvents may fail to extract polar glycosides, while pure water is inefficient for aglycones.[1]
-
Hydrolysis Inefficiency: If you are targeting total lignans, ensure your hydrolysis step is complete. The choice of enzyme or acid/alkaline conditions must be optimized for your specific lignan and matrix.[6][7]
-
Extraction Method: Techniques like ultrasonic-assisted extraction can improve efficiency, but prolonged exposure can lead to degradation of some lignans.[5] Optimization of time and temperature is crucial.[5]
-
Sample Handling: Lignans are generally stable at temperatures below 100°C, but cautious sample handling is important to prevent unwanted chemical reactions or loss of sample.[1][8]
Category 2: Chromatographic (LC) Problems
Q: I am observing poor peak shapes (tailing, fronting, or splitting). How can I fix this?
A: Poor peak shape can originate from multiple sources. A systematic approach is needed to identify the cause.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an extraction method for the quantification of lignans in espresso coffee by using HPLC-MS/MS triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Lariciresinol
Welcome to the technical support center for the acetylation of lariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of lariciresinol.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of Acetylated Product | 1. Inactive Reagents: Acetic anhydride can hydrolyze if exposed to moisture. Pyridine can also absorb water. 2. Insufficient Reagents: The molar ratio of acetic anhydride to lariciresinol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use freshly opened or distilled acetic anhydride and anhydrous pyridine. Ensure all glassware is thoroughly dried. 2. Increase the molar excess of acetic anhydride. Ratios of 2 to 10 equivalents per hydroxyl group are common.[1] 3. Gradually increase the reaction temperature, monitoring for side product formation by TLC. Reactions are often run at room temperature, but gentle heating (e.g., 40-60 °C) can be beneficial. 4. Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Incomplete Reaction (Mixture of Starting Material, Mono- and Di-acetylated Products) | 1. Insufficient Acetylating Agent: Not enough acetic anhydride to acetylate all hydroxyl groups. 2. Steric Hindrance: The different hydroxyl groups of lariciresinol (two phenolic and one primary) may have different reactivities. 3. Reaction Time Too Short: The reaction has not been allowed to proceed to completion for the formation of the desired product. | 1. Use a larger excess of acetic anhydride. 2. To favor di-acetylation, increase the reaction temperature and/or time. For selective mono-acetylation, carefully control the stoichiometry of acetic anhydride and consider lower reaction temperatures. 3. Continue to monitor the reaction by TLC until the desired product is maximized and the starting material/intermediates are minimized. |
| Formation of Dark-Colored Impurities | 1. High Reaction Temperature: Elevated temperatures can lead to the degradation of lariciresinol or the acetylated products. 2. Presence of Oxygen: Oxidation of phenolic hydroxyl groups can occur, especially at higher temperatures. 3. Impure Reagents: Impurities in the starting material or reagents can lead to side reactions. | 1. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use purified lariciresinol and high-purity reagents. |
| Difficult Work-up and Purification | 1. Residual Pyridine: Pyridine can be challenging to remove completely due to its high boiling point. 2. Residual Acetic Acid/Anhydride: These can co-elute with the product during chromatography if not removed during work-up. 3. Similar Polarity of Products: Lariciresinol and its acetylated derivatives may have close Rf values on TLC, making chromatographic separation difficult. | 1. After the reaction, co-evaporate the mixture with toluene several times to azeotropically remove pyridine.[1] Alternatively, perform an acidic wash (e.g., with 1 M HCl or saturated aq. NH4Cl) during the aqueous work-up to protonate pyridine, making it water-soluble. 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid. 3. Use a suitable solvent system for column chromatography, often a gradient of ethyl acetate in hexane or dichloromethane. Monitor fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the acetylation of lariciresinol?
A1: A general and effective method for the acetylation of hydroxyl groups involves the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst and solvent.[1]
Experimental Protocol: General Acetylation of Lariciresinol
-
Dissolution: Dissolve lariciresinol (1 equivalent) in anhydrous pyridine (5-10 mL per mmol of lariciresinol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (2-4 equivalents per hydroxyl group for di-acetylation) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add methanol to quench the excess acetic anhydride.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer successively with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Q2: How can I selectively acetylate one hydroxyl group over the others in lariciresinol?
A2: Achieving selective acetylation of one of the three hydroxyl groups in lariciresinol (two phenolic, one primary) can be challenging and often requires careful control of reaction conditions. Generally, primary alcohols are more reactive towards acetylation than phenols under neutral or slightly basic conditions. However, the acidity of phenolic hydroxyls can also influence their reactivity. To favor mono-acetylation of the primary hydroxyl group, one might try using a stoichiometric amount of acetic anhydride (e.g., 1.1 equivalents) at a low temperature (e.g., 0 °C) and carefully monitoring the reaction. For selective acetylation of the phenolic hydroxyls, alternative methods using specific catalysts or protecting group strategies might be necessary.
Q3: What are the typical Rf values for lariciresinol and its acetylated products on a TLC plate?
A3: The Rf (retardation factor) values will depend on the specific TLC plate and the solvent system used. However, a general trend can be expected. Lariciresinol, being the most polar with three free hydroxyl groups, will have the lowest Rf value. The mono-acetylated products will have intermediate Rf values, and the di-acetylated product, being the least polar, will have the highest Rf value. It is crucial to develop a solvent system that provides good separation between these spots to effectively monitor the reaction and guide purification. A common solvent system for this class of compounds is a mixture of hexane and ethyl acetate.
Q4: I see a reference to a 66% overall yield for (+)-Lariciresinol 3a-Acetate synthesis. Can you provide more details?
A4: A study reports the synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol in three steps with an overall yield of 66%.[1] Unfortunately, the detailed experimental procedure and the yield for the acetylation step alone are not provided in the available abstract. This highlights the importance of optimizing the reaction conditions in your own experimental setup to achieve a satisfactory yield.
Data Presentation
Table 1: General Reaction Parameters for Acetylation of Lariciresinol
| Parameter | Recommended Condition | Notes |
| Substrate | Lariciresinol | Ensure high purity for optimal results. |
| Acetylating Agent | Acetic Anhydride | Use in excess (2-10 eq. per -OH). |
| Catalyst/Base | Pyridine | Can also be used as the solvent. |
| Solvent | Pyridine, Dichloromethane (DCM), or solvent-free | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Higher temperatures may increase reaction rate but also side products. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Work-up | Acidic and basic aqueous washes | Essential for removing pyridine and acetic acid. |
| Purification | Silica Gel Column Chromatography | Gradient elution is often necessary. |
Experimental Workflows
References
Technical Support Center: Purity Assessment of Synthetic Lariciresinol Acetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purity assessment of synthetic Lariciresinol acetate. It includes frequently asked questions, detailed experimental protocols, and reference data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: What is the first analytical step I should take to assess the purity of my newly synthesized batch of this compound?
The recommended first step is High-Performance Liquid Chromatography with UV detection (HPLC-UV). It is a robust technique for separating the main compound from potential impurities and by-products, providing a clear purity profile as a percentage of the total peak area. A typical starting purity for a synthesized batch is expected to be above 98% after purification.[1]
Q2: I am seeing unexpected peaks in my HPLC chromatogram. What are the possible sources?
Unexpected peaks can arise from several sources. Systematically investigate the following:
-
Synthesis-Related Impurities: These could include unreacted starting materials, reagents, or side-products from the synthesis. Lignan chemistry can produce various related structures, such as isomers or degradation products.[1][2]
-
Solvent Impurities: Ensure the mobile phase and sample diluent are prepared with high-purity solvents. Impurities in the mobile phase can be particularly problematic in gradient elution, appearing as "ghost peaks".
-
Sample Degradation: this compound may be sensitive to light, temperature, or pH. Ensure proper storage and handling.
-
System Contamination: Contaminants may have accumulated in the HPLC system from previous analyses. Flushing the system thoroughly is recommended.
Q3: The peak shape for this compound is poor (tailing or fronting). How can I fix this?
Poor peak shape can compromise resolution and integration accuracy. Consider these troubleshooting steps:
-
Check Mobile Phase pH: The pH of the mobile phase is critical. For phenolic compounds like this compound, an inappropriate pH can cause peak tailing due to interactions with residual silanols on the column.[3][4] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase often improves the peak shape for acidic analytes.
-
Adjust Solvent Strength: If the mobile phase is too weak, it can lead to peak tailing.[3] Try increasing the proportion of the organic solvent (e.g., acetonitrile or methanol).
-
Rule out Column Overload: Injecting too much sample can cause peak fronting.[3] Reduce the injection volume or the sample concentration and re-analyze.
-
Inspect the Column: Peak tailing or splitting that affects all peaks may indicate a column problem, such as a blocked inlet frit or a void in the packing material.[5] Try back-flushing the column or replacing it if necessary.
Q4: My ¹H NMR spectrum looks complex and shows signals I can't assign. What should I do?
-
Identify Solvent and Water Peaks: First, identify the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and the water peak (variable, ~1.56 ppm in CDCl₃). Their chemical shifts can vary slightly based on temperature and sample composition.[6]
-
Check for Common Lab Contaminants: Consult tables of known chemical shifts for common laboratory solvents and impurities, as these are frequently observed in NMR spectra.[7][8][9]
-
Look for Synthesis-Related Impurities: Compare the spectrum to the known spectra of your starting materials. Signals corresponding to related lignans may also be present.
-
Perform 2D NMR: If the complexity persists, running 2D NMR experiments like COSY and HSQC can help establish connectivity between protons and carbons, greatly aiding in the assignment of signals belonging to your main compound versus impurities.
Q5: My mass spectrometry data shows an unexpected m/z value. How do I interpret this?
An unexpected mass-to-charge ratio (m/z) could be:
-
An Adduct: The molecule may have formed an adduct with a salt or solvent molecule. Common adducts include [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive ion mode.
-
An Impurity: The signal could correspond to a co-eluting impurity from your synthesis.
-
A Fragment Ion: Depending on the ionization source, the molecule might have fragmented. This is more common with techniques like Electron Ionization (EI) but can also occur in Electrospray Ionization (ESI) under certain conditions.
Key Analytical Protocols
Below are detailed methodologies for the primary techniques used in the purity assessment of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a standard reversed-phase HPLC method for purity determination.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
NMR is essential for confirming the structure and assessing purity by identifying any underlying impurities not separated by chromatography.[10]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated acetone (Acetone-d₆). This compound is soluble in acetone, chloroform, and DMSO.[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative ratios of protons.
Reference Data
The following tables provide expected data for the analysis of this compound.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% HCOOH, B: ACN + 0.1% HCOOH |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 280 nm |
| Column Temp. | 30 °C |
Table 2: Representative ¹H NMR Data for this compound in CDCl₃ (Note: Chemical shifts are approximate and can vary slightly. These values are extrapolated based on the known structure and data for related lignans.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.70 - 6.95 | m | 6H |
| Ar-OCH₃ | 3.87 | s | 6H |
| H-2 | ~4.75 | d | 1H |
| H-9'a (Acetate CH₂) | ~4.20 | dd | 1H |
| H-9'b (Acetate CH₂) | ~4.10 | dd | 1H |
| H-7 | ~2.60 - 2.90 | m | 2H |
| H-3, H-4 | ~2.40 - 2.60 | m | 2H |
| Acetate -CH₃ | 2.05 | s | 3H |
| Phenolic -OH | ~5.60 | br s | 2H |
Table 3: Common NMR Solvent Impurities in CDCl₃ [6][7]
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Water | ~1.56 | s (broad) |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.26, 0.88 | m |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17, 2.36 | m, s |
Workflow and Troubleshooting Diagrams
The following diagrams illustrate standard workflows for purity assessment and troubleshooting.
Caption: General workflow for the comprehensive purity assessment of a synthetic compound.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.[3][4][5]
Caption: Integrated workflow for identifying an unknown impurity using multiple analytical techniques.
References
- 1. This compound | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Navigating Matrix Effects in the Bioanalysis of Lariciresinol Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Lariciresinol acetate in biological samples. Authored for researchers, scientists, and drug development professionals, this resource offers practical solutions in a question-and-answer format, detailed experimental protocols, and quantitative data to support robust and reliable bioanalytical method development.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to matrix effects in the analysis of this compound.
Q1: What are matrix effects, and how can they compromise my this compound analysis?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, serum, urine).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay.[1]
Q2: I'm observing significant variability in my this compound signal between samples. Could this be due to matrix effects?
A: Yes, high variability in signal response is a hallmark of matrix effects.[2] Endogenous components like phospholipids, salts, and proteins can differ between individual biological samples, leading to inconsistent ion suppression or enhancement.[2][3] This variability can compromise the precision and accuracy of your results.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of a neat solution of the analyte at the same concentration. The resulting ratio, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]
Q4: My results indicate significant ion suppression for this compound. What are the primary strategies to mitigate this?
A: There are three main approaches to mitigate matrix effects:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques to remove interfering components. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation.[4]
-
Improve Chromatographic Separation: Adjusting your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[4] This can involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient profile.
-
Utilize an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects.[1] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction of the signal.
Q5: Are there specific sample preparation techniques recommended for lignans like this compound in plasma?
A: Yes, for lignans in plasma, liquid-liquid extraction (LLE) has been shown to be an effective sample preparation method.[5][6] A common approach involves extracting the plasma sample with an organic solvent like methyl tert-butyl ether (MTBE).[5][6] This technique helps to remove many of the endogenous components that can cause matrix effects.
Quantitative Data on Matrix Effects and Recovery
| Analyte | Biological Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Citation |
| Asarinin | Rat Plasma | Liquid-Liquid Extraction (MTBE) | 85.3 - 93.4 | Not explicitly quantified, but method was validated | [5][6] |
| Sesamin | Rat Plasma | Liquid-Liquid Extraction (MTBE) | 83.2 - 92.8 | Not explicitly quantified, but method was validated | [5][6] |
| Helioxanthin | Rat Plasma | Liquid-Liquid Extraction (MTBE) | 84.5 - 91.7 | Not explicitly quantified, but method was validated | [5][6] |
| Savinin | Rat Plasma | Liquid-Liquid Extraction (MTBE) | 86.1 - 94.2 | Not explicitly quantified, but method was validated | [5][6] |
| Various Plant Lignans | Human Plasma | Diethyl Ether Extraction & Ion-Exchange Chromatography | 76.5 - 107.7 | Not explicitly quantified | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a validated method for the analysis of similar lignans in rat plasma.[5][6]
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound in methanol).
-
Vortex mix for 30 seconds.
2. Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
4. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract a blank plasma sample using the LLE protocol described above. Spike the analyte and internal standard into the final reconstituted extract.
-
Set C (Pre-Spiked Sample): Spike the analyte and internal standard into the blank plasma before extraction and proceed with the LLE protocol.
2. Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analyte Loss During Solid-Phase Extraction of Lignans
Welcome to the technical support center for the solid-phase extraction (SPE) of lignans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider to prevent lignan loss during SPE?
A1: Several parameters are crucial for the optimal recovery of lignans. These include the appropriate choice of extraction solvent(s), the extraction method itself, time, and temperature.[1] Additionally, the solvent-to-sample ratio and the number of repeated extractions of a single sample can significantly influence the yield.[1] Careful sample handling and pretreatment are also vital to avoid contamination, sample loss, and unwanted chemical reactions.[2]
Q2: Which type of SPE sorbent is most suitable for lignan extraction?
A2: The choice of SPE sorbent depends on the polarity of the target lignans.[3] For extracting lignans from biological fluids like urine, Oasis HLB cartridges, which contain a copolymer packing of N-methylpyrrolidone-divinylbenzene, have been shown to provide optimal recovery.[4] This type of sorbent has a strong affinity for lignans, which facilitates the removal of unwanted components with a 70% methanol wash, while the lignans are retained and can be eluted with a higher methanol concentration (80% or higher).[4] For less polar lignans, reversed-phase sorbents like C18 are often used.[3][5]
Q3: What are the recommended solvents for conditioning, washing, and eluting lignans from an SPE cartridge?
A3: The solvent selection is critical at each step of the SPE process to maximize recovery.
-
Conditioning: For reversed-phase sorbents, a water-miscible organic solvent like methanol or acetonitrile is used to activate the sorbent.[3] This is followed by an equilibration step with an acidic aqueous solution to create an environment similar to the sample.[3][5]
-
Washing: The wash solvent should be strong enough to remove interferences but not elute the target lignans. A common approach is to use deionized water acidified with 0.1% formic acid, followed by a weak organic wash (e.g., 5% methanol in acidified water).[5]
-
Elution: A stronger organic solvent is needed to desorb the lignans. Increasing the percentage of methanol or acetonitrile in the elution solvent is effective.[5] Acidifying the elution solvent (e.g., with 0.1% formic acid) can also improve recovery by keeping the analytes in a stable form.[5] For lignans retained on Oasis HLB cartridges, elution is typically achieved with 80% or higher methanol.[4]
Q4: How does the chemical structure of lignans (aglycones vs. glycosides) affect the choice of extraction and SPE conditions?
A4: The chemical form of lignans significantly impacts the extraction strategy.
-
Aglycones: Less polar lignan aglycones can be extracted with medium polarity solvents like ethyl acetate, or even less polar solvents such as dichloromethane and chloroform.[1][6]
-
Glycosides: More polar lignan glycosides are not effectively extracted by medium polarity solvents.[1][6] Aqueous mixtures of ethanol or methanol generally yield the best results for these compounds.[1][6] In some cases, pure water may be used for very polar glycosides.[1][6] Adding 5-10% water to organic solvents can facilitate the extraction of polar lignans by promoting solvent penetration into the plant matrix.[7][8]
Q5: Can I use automated SPE for lignan analysis, and what are the advantages?
A5: Yes, automated online and off-line SPE methods are available and offer several advantages over manual procedures. Automated online SPE, in particular, has been shown to be faster, more sensitive, precise, and cost-effective.[4] It can lead to excellent SPE recoveries (83–94% for most analytes) and better separation of analytes from matrix components, resulting in fewer interferences.[4]
Troubleshooting Guide
Issue 1: Low Recovery of Lignans
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Sorbent Choice | The sorbent's retention mechanism may not match the lignan's polarity. For polar lignans, consider a polymeric reversed-phase or mixed-mode cation exchange sorbent instead of a standard C18.[5][9] |
| Analyte Breakthrough During Loading | The sample solvent may be too strong, preventing the lignan from binding to the sorbent. Dilute the sample with an acidic, aqueous solution.[5] Also, ensure the sample pH is low (typically < 3) to promote retention on reversed-phase and cation-exchange sorbents.[5] A high flow rate during sample loading can also be a cause; aim for a flow rate of 1-2 mL/min.[5][10] |
| Premature Elution During Washing | The wash solvent may be too strong, causing the lignans to elute along with the interferences.[11] Reduce the organic content of the wash solvent or use a milder solvent.[12] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the lignans from the sorbent.[3][5] Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[5] Acidifying the elution solvent can also enhance recovery.[5] Consider using a stronger elution solvent or increasing the elution volume.[5] Introducing a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes before elution, can also improve desorption.[3][5][10] |
| Sorbent Bed Drying Out | Allowing the sorbent to dry out between conditioning, equilibration, and sample loading can lead to inconsistent results and poor recovery.[5] Ensure the sorbent bed remains wet throughout these steps. |
Issue 2: Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent SPE Technique | Ensure consistent conditioning and equilibration of the sorbent. Do not let the sorbent dry out between steps.[5] Maintain a consistent and controlled flow rate during all steps.[10] |
| Variable Sample pH | Inconsistent pH of the sample can lead to variable retention of ionizable lignans. Always adjust the sample pH to a consistent value before loading.[5] |
| Cartridge Overloading | Exceeding the capacity of the SPE cartridge can lead to breakthrough and inconsistent recoveries.[12] If overloading is suspected, use a larger sorbent mass or dilute the sample. |
| Incomplete Drying After Washing | For aqueous samples where a water-immiscible elution solvent is used, residual water can prevent efficient elution.[3] Ensure adequate drying of the sorbent bed after the wash step. |
Issue 3: Presence of Interferences in the Final Eluate
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Wash Step | The wash solvent may not be strong enough to remove all interferences. Optimize the wash step by gradually increasing the organic solvent concentration to a point where interferences are removed without eluting the target lignans.[5] |
| Inappropriate Sorbent Selectivity | The chosen sorbent may not be selective enough to separate the lignans from matrix components. Consider a different sorbent with a different retention mechanism or a more selective mixed-mode sorbent.[3] |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting matrix components can cause ion suppression or enhancement. To mitigate this, improve the cleanup by optimizing the SPE wash step or consider using a more selective SPE phase.[13] |
Experimental Protocols
General Protocol for Solid-Phase Extraction of Lignans from Urine
This protocol is adapted from a method for measuring isoflavones and lignans in urine.[4]
-
Sorbent Selection: Use Oasis HLB cartridges.
-
Conditioning: Condition the cartridge with an appropriate volume of methanol.
-
Equilibration: Equilibrate the cartridge with deionized water.
-
Sample Loading: Load the urine sample onto the cartridge.
-
Washing:
-
Wash the cartridge with 70% methanol to remove unwanted urine components.
-
-
Elution:
-
Elute the lignans with a solution of 80% or higher methanol.
-
-
Analysis: The eluate can then be analyzed, for example, by HPLC-MS/MS.
General Analytical Scheme for Plant Lignans
The following diagram illustrates a general workflow for the analysis and isolation of lignans from plant materials.[2]
Caption: General workflow for lignan analysis.
Quantitative Data Summary
Table 1: Comparison of Online and Off-line SPE Methods for Lignan Analysis in Urine
| Analyte | Online SPE Recovery (%) | Off-line SPE Recovery (%) |
| Daidzein | 83-94 | 65-80 |
| Genistein | 83-94 | 65-80 |
| Equol | 83-94 | 65-80 |
| O-desmethylangolensin | 83-94 | 65-80 |
| Enterolactone | 61 | 65-80 |
| Enterodiol | 83-94 | 65-80 |
| Data adapted from a study on isoflavone and lignan measurement in urine.[4] |
Table 2: Influence of Methanol Concentration on Lignan Extraction from Oats
| Methanol Concentration (%) | Total Lignan Content (µ g/100 g) |
| 0 (Water) | 18.166 |
| 20 | - |
| 40 | - |
| 60 | - |
| 80 | 56.326 |
| 100 | < 56.326 |
| Data from a study optimizing lignan extraction from cereal grains.[7] The study found that 80% methanol provided the highest extraction yield for total lignans. |
Logical Relationships and Workflows
Troubleshooting Logic for Low SPE Recovery
The following diagram outlines a logical approach to troubleshooting low recovery in SPE of lignans.
Caption: Troubleshooting low SPE recovery.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. promochrom.com [promochrom.com]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antioxidant activity of Lariciresinol acetate, presenting a comparative analysis with established antioxidant assays. The information herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound's potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a thorough understanding of this compound's antioxidant profile.
Comparative Antioxidant Performance of this compound
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism of action. To provide a comprehensive assessment of this compound, this guide focuses on three widely recognized methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Antioxidant Assay | This compound (Predicted Activity) | (+)-Lariciresinol (Observed Activity) | Standard Antioxidant (Example) |
| DPPH Radical Scavenging Activity | Expected to show significant scavenging activity. | Dose-dependent scavenging of the DPPH radical has been demonstrated graphically. | Ascorbic Acid (IC50 ~2-5 µg/mL) |
| ABTS Radical Cation Scavenging Activity | Predicted to exhibit potent radical cation scavenging. | Dose-dependent reduction of the ABTS radical cation has been shown. | Trolox (IC50 ~5-15 µg/mL) |
| Ferric Reducing Antioxidant Power (FRAP) | Anticipated to possess strong reducing power. | Studies on various lignans show a wide range of FRAP values. | Ferrous Sulfate (used as a standard for calibration) |
Note: The predicted activity of this compound is based on the known antioxidant properties of its parent compound, lariciresinol, and other acetylated lignans. Further experimental validation is required to establish the precise quantitative values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the three key antioxidant assays discussed. It is important to note that optimal conditions, such as incubation times and concentrations, may need to be determined empirically for this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)
-
This compound dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add a specific volume of the this compound solution at various concentrations to different wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at ~517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
This compound dissolved in a suitable solvent
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the this compound solution at various concentrations to different wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
This compound dissolved in a suitable solvent.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~593 nm.
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Add a small volume of the this compound solution at various concentrations to the wells of a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at ~593 nm.
-
A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of this compound is expressed as ferric reducing ability in µM Fe(II) or as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of lignans like lariciresinol are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Nrf2-Mediated Antioxidant Response
Lariciresinol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like lariciresinol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[1][2]
References
- 1. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 2. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariciresinol acetate vs. podophyllotoxin: a comparative cytotoxicity study
A Note on the Compared Compound: This guide provides a comparative analysis of the cytotoxicity of lariciresinol and podophyllotoxin. While the initial request specified lariciresinol acetate, a comprehensive literature search did not yield direct comparative studies for this specific compound. Therefore, this guide focuses on the closely related and well-researched lignan, lariciresinol, for which direct comparative data with podophyllotoxin is available.
Executive Summary
This guide offers a comparative overview of the cytotoxic properties of two naturally occurring lignans, lariciresinol and podophyllotoxin. While both compounds exhibit cytotoxic effects, they operate through distinct mechanisms of action and display different selectivity profiles against cancerous and non-cancerous cell lines. Podophyllotoxin is a potent cytotoxic agent that functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2][3] In contrast, lariciresinol induces apoptosis primarily through the intrinsic mitochondrial pathway.[4][5] Notably, studies suggest that lariciresinol and its precursor, pinoresinol, exhibit lower cytotoxic effects on healthy cells compared to podophyllotoxin, indicating a potentially more favorable therapeutic window.[6]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values and cell viability data for lariciresinol and podophyllotoxin across different cell lines as reported in a comparative in vitro study.
| Compound | Cell Line | Treatment Duration | IC50 (µM) | Cell Viability (%) at a Given Concentration |
| Lariciresinol | Fibroblast | 24 hours | 475 | 47% at 500 µM (48 hours) |
| HEK-293 | 48 hours | 500 | 49% at 500 µM (48 hours) | |
| SkBr3 (Breast Cancer) | 48 hours | 500 | 50% at 500 µM (48 hours) | |
| Podophyllotoxin | Fibroblast | 24 hours | 0.175 | 36% at 0.175 µM (48 hours) |
| HEK-293 | 48 hours | Not explicitly stated, but viability was 39% at 0.175 µM | Not explicitly stated, but viability was 39% at 0.175 µM (48 hours) | |
| SkBr3 (Breast Cancer) | 48 hours | Not explicitly stated, but viability was 50% at 0.175 µM | 50% at 0.175 µM (48 hours) |
Data extracted from an in vitro comparative study on the antineoplastic effects of pinoresinol, lariciresinol, and podophyllotoxin.[6]
Mechanisms of Action
The cytotoxic effects of lariciresinol and podophyllotoxin are mediated by distinct molecular pathways.
Lariciresinol: This lignan primarily induces apoptosis through the mitochondrial-mediated intrinsic pathway.[4][5] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a caspase cascade and subsequent programmed cell death.[5]
Podophyllotoxin: A well-established antimitotic agent, podophyllotoxin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a crucial component of microtubules.[1][2][3] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of lariciresinol and podophyllotoxin and a general experimental workflow for assessing cytotoxicity.
Caption: Lariciresinol-induced mitochondrial apoptosis pathway.
Caption: Podophyllotoxin's mechanism of tubulin polymerization inhibition.
Caption: General experimental workflow for cytotoxicity comparison.
Experimental Protocols
The following are generalized protocols for the key experiments used to assess the cytotoxicity and apoptotic effects of lariciresinol and podophyllotoxin.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lariciresinol and podophyllotoxin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of lariciresinol or podophyllotoxin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
References
- 1. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Comparative Bioactivity of Lariciresinol Acetate and Its Glycoside: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its derivatives is critical for lead optimization and candidate selection. This guide provides a comparative analysis of the bioactivity of Lariciresinol acetate and its glycosidic form, Lariciresinol-4-O-β-D-glucopyranoside, supported by available experimental data.
This document summarizes the known biological activities of Lariciresinol and its derivatives, presenting quantitative data where available, and detailing the experimental protocols for key assays. Visualizations of pertinent biological pathways and experimental workflows are also provided to facilitate a deeper understanding of their mechanisms of action.
Summary of Bioactivities
| Compound | Bioactivity | Quantitative Data |
| Lariciresinol (Aglycone) | Anti-inflammatory | IC50: 57.6 μM (PLA2 inhibition)[1] |
| Antifungal | MIC: 12.5-25 µg/mL[2] | |
| Antibacterial | MIC/MBC: 125-250 µg/mL[3] | |
| Anti-diabetic | IC50: 6.97 µM (α-glucosidase inhibition)[2][4] | |
| Antiviral (Anti-HBV) | EC50: 42.62 μM[5][6] | |
| Lariciresinol-4-O-β-D-glucopyranoside | Anti-influenza Virus | - (Inhibits various strains)[5][7][8] |
| Anti-inflammatory | - (Suppresses NF-κB activation)[8][9] | |
| This compound | Antifungal | - (Activity reported in plant extracts)[10] |
Detailed Bioactivity Profiles
Lariciresinol: The Aglycone Foundation
Lariciresinol, a lignan found in various plants, has demonstrated a broad spectrum of biological activities. Its anti-inflammatory properties have been quantified by its ability to inhibit phospholipase A2 (PLA2) with an IC50 of 57.6 μM[1]. The compound also exhibits significant antifungal activity against various human pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL[2]. Furthermore, it has shown antibacterial effects against both Gram-positive and Gram-negative bacteria[3]. In the context of metabolic diseases, Lariciresinol acts as an inhibitor of α-glucosidase with an IC50 of 6.97 µM, suggesting its potential as an anti-diabetic agent[2][4]. Its antiviral activity against the Hepatitis B virus has been established with an EC50 of 42.62 μM[5][6].
Lariciresinol-4-O-β-D-glucopyranoside: The Glycosidic Form
The glycosidic derivative, Lariciresinol-4-O-β-D-glucopyranoside, is particularly noted for its antiviral and anti-inflammatory activities. It has been shown to inhibit multiple strains of the influenza A virus[5][8][9]. A closely related diglucoside, clemastanin B, exhibited IC50 values between 0.087 and 0.72 mg/mL against various influenza viruses[7]. The anti-inflammatory effect of Lariciresinol-4-O-β-D-glucopyranoside is linked to its ability to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses[8][9].
This compound: An Underexplored Derivative
Currently, there is a notable lack of specific quantitative bioactivity data for the isolated this compound. While it has been identified as a component in plant extracts with antifungal properties, particularly against mildew, its individual efficacy has not been thoroughly characterized[10]. Further research is required to determine its specific IC50 or MIC values to enable a direct and meaningful comparison with its aglycone and glycoside counterparts.
Signaling Pathways and Mechanisms of Action
A key convergent point in the bioactivity of both Lariciresinol and its glycoside is the modulation of the NF-κB signaling pathway. This pathway is central to the regulation of immune and inflammatory responses. Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: NF-κB Signaling Pathway Inhibition by Lariciresinol Glycoside.
Experimental Protocols
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the inhibition of NF-κB activation by test compounds.
-
Cell Culture: HEK-293 cells stably co-transfected with an NF-κB responsive firefly luciferase reporter gene and a constitutively expressing Renilla luciferase gene are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compound (this compound or its glycoside) for 1 hour.
-
Stimulation: After pre-treatment, cells are stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability. The percentage of inhibition is determined by comparing the normalized luciferase activity in compound-treated wells to that in stimulated, untreated wells.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Fungal Culture: The fungal strain (e.g., Candida albicans) is cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Caption: Workflow for Antifungal Broth Microdilution Assay.
Conclusion
The available data indicates that Lariciresinol and its glycoside derivative possess distinct and promising bioactivities, particularly in the realms of anti-inflammatory, antiviral, and antifungal applications. Both the aglycone and the glycoside appear to exert their anti-inflammatory effects, at least in part, through the modulation of the NF-κB pathway. However, a significant knowledge gap exists concerning the specific bioactivities of this compound. To provide a comprehensive comparative assessment, further in-depth studies are imperative to elucidate the quantitative biological activities of this compound and to perform direct, head-to-head comparisons with its glycosidic form across a range of relevant biological assays. Such research will be invaluable for guiding future drug discovery and development efforts in this chemical series.
References
- 1. in-silic-o-and-in-vitro-profiling-of-lariciresinol-against-pla2-a-molecular-approach-to-regulate-inflammation - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lariciresinol Derivatives in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of various lariciresinol derivatives against breast cancer cells, supported by experimental data from peer-reviewed studies. The focus is on their differential effects on cell viability, apoptosis, and underlying molecular mechanisms.
Comparative Analysis of Cytotoxicity
The in vitro efficacy of several key lariciresinol derivatives against different breast cancer cell lines is summarized below. These compounds exhibit a range of cytotoxic activities, with some showing promise for specific breast cancer subtypes.
| Compound | Cell Line | Assay | Incubation Time | Concentration | Result | Reference |
| Lariciresinol | SKBr3 | MTT | 72h | Varies | Dose-dependent decrease in cell viability | |
| SKBr3 | Flow Cytometry | 72h | Varies | Dose-dependent increase in apoptosis | ||
| MCF-7 | Xenograft | 5 weeks | 20 or 100 mg/kg diet | Inhibition of tumor growth | [1] | |
| Pinoresinol | SKBr3 | MTT | 72h | Varies | Dose-dependent decrease in cell viability | |
| SKBr3 | Flow Cytometry | 72h | Varies | Dose-dependent increase in apoptosis | ||
| Matairesinol | MDA-MB-231 | Not Specified | Not Specified | Not Specified | Reduced viability | [2] |
| MCF-7 | Not Specified | Not Specified | Not Specified | Reduced viability | [2] | |
| Secoisolariciresinol (SECO) | MCF-7 | Not Specified | Not Specified | 25 µM | IC50 | [3] |
| Secoisolariciresinol-4′, 4″-diacetate | MCF-7 | Not Specified | Not Specified | 11 µM | IC50 | [3] |
| Enterolactone (ENL) | E0771, MDA-MB-231, MCF-7 | Not Specified | Not Specified | Not Specified | Inhibited viability and survival | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of pinoresinol and lariciresinol on the SKBr3 breast cancer cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: SKBr3 cells were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with varying concentrations of pinoresinol and lariciresinol for 72 hours.
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated control cells.
Apoptosis Analysis (Annexin V-FITC Flow Cytometry)
The induction of apoptosis by pinoresinol and lariciresinol in SKBr3 cells was quantified using an Annexin V-FITC apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: SKBr3 cells were treated with different concentrations of pinoresinol and lariciresinol for 72 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Growth Inhibition (Xenograft Model)
The effect of dietary lariciresinol on the growth of human MCF-7 breast cancer xenografts was evaluated in athymic mice.
-
Animal Model: E2-maintained ovariectomized athymic mice were used.
-
Tumor Cell Implantation: Orthotopic MCF-7 tumors were established in the mice.
-
Dietary Intervention: Mice were fed a control diet (AIN-93G) or a diet supplemented with 20 or 100 mg of lariciresinol per kg of diet for 5 weeks.
-
Tumor Growth Monitoring: Tumor volume was monitored throughout the study to assess the inhibitory effect of lariciresinol.[1]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the molecular pathways influenced by lariciresinol derivatives and the general workflow of the cited experiments.
References
- 1. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lariciresinol and Other Key Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the lignan lariciresinol against other prominent phytoestrogens, including the isoflavones genistein and daidzein, and the coumestan, coumestrol. The comparison is supported by experimental data on their mechanisms of action, potency, and effects on key cellular signaling pathways. While this document refers to lariciresinol, it is worth noting that its acetylated form, lariciresinol acetate, is also found in plant extracts, particularly from larch species, and is recognized for its antifungal properties.[1][2] However, detailed comparative data on the specific biological efficacy of this compound versus lariciresinol is limited in current scientific literature.
Comparative Bioactivity of Phytoestrogens
Phytoestrogens exert their effects through various mechanisms, most notably by interacting with estrogen receptors (ERα and ERβ) and modulating critical cell signaling pathways. The following tables summarize quantitative data from various experimental studies to facilitate a direct comparison of their potency.
Table 1: Estrogen Receptor (ER) Binding and Transcriptional Activation
This table presents comparative data on the binding affinity and activation potential of phytoestrogens for the two main estrogen receptor subtypes. Lower IC50 and EC50 values indicate higher potency.
| Phytoestrogen | Target | Parameter | Value (nM) | Preference | Reference(s) |
| Genistein | ERα | IC50 | 199.5 | ERβ | [3] |
| ERβ | IC50 | 11.2 | [3] | ||
| ERα | EC50 | 15,000 | ERβ | [4] | |
| ERβ | EC50 | 30 | [4] | ||
| Daidzein | ERα | IC50 | 1000 | ERβ | [3] |
| ERβ | IC50 | 631 | [3] | ||
| ERα | EC50 | >300,000 | ERβ | [4] | |
| ERβ | EC50 | 350 | [4] | ||
| Coumestrol | ERα | EC50 | 200 | ERβ | [4] |
| ERβ | EC50 | 25 | [4] | ||
| Lariciresinol | ERα / ERβ | IC50 / EC50 | Not Available | - |
Table 2: Other Key Biological Activities
This table highlights other significant, experimentally determined biological effects of these compounds.
| Phytoestrogen | Biological Activity | Cell Line / Model | Effective Concentration / IC50 | Reference(s) |
| Lariciresinol | α-glucosidase Inhibition | In vitro enzyme assay | IC50: 6.97 µM | [6] |
| Apoptosis Induction | SKBr3 (Breast Cancer) | Not Specified | [7] | |
| Inhibition of Proliferation | Fibroblast cells | 47% viability at 48h | [7] | |
| Genistein | Angiogenesis Inhibition | In vitro tube formation | 25–100 µM | [8] |
| G2/M Cell Cycle Arrest | PC3 (Prostate Cancer) | 5 or 10 µM | [9] | |
| PI3K/Akt Pathway Inhibition | HT-29 (Colon Cancer) | Not Specified | [10] | |
| Daidzein | Osteoporosis Prevention | Ovariectomized Rats | Not Specified | [11] |
| Coumestrol | MAO-A Inhibition | In vitro enzyme assay | IC50: 1.99 µM |
Key Signaling Pathways
The biological effects of phytoestrogens are underpinned by their ability to modulate complex intracellular signaling cascades. The estrogen receptor and PI3K/Akt pathways are two of the most critical networks affected.
Estrogen Receptor (ER) Signaling
Phytoestrogens, due to their structural similarity to 17β-estradiol, can bind to ERα and ERβ.[11] This binding can trigger a cascade of events, including receptor dimerization, nuclear translocation, and the binding to Estrogen Response Elements (EREs) on DNA, which modulates the transcription of target genes. Many phytoestrogens, such as genistein and coumestrol, show a preferential binding and activation of ERβ over ERα, which is significant as ERβ is more highly expressed in bone, brain, and the cardiovascular system, while ERα is predominant in reproductive tissues.[4][11] This differential activity may account for some of their tissue-specific effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.[12][13] Its dysregulation is a hallmark of many cancers.[14] Several phytoestrogens have been shown to inhibit this pathway, contributing to their anti-cancer effects. Genistein, for example, can suppress the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[9][15] Lariciresinol has also been demonstrated to activate this pathway in the context of insulin signaling in muscle cells, promoting glucose uptake and highlighting its potential anti-diabetic properties.[6]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the efficacy of phytoestrogens.
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic or anti-proliferative effects of phytoestrogens on a cancer cell line, such as the ER-positive breast cancer cell line MCF-7.
1. Cell Culture and Seeding:
- Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[16]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.[17]
- Incubate the plate for 24 hours to allow for cell attachment.
2. Phytoestrogen Treatment:
- Prepare stock solutions of Lariciresinol, Genistein, Daidzein, and Coumestrol in dimethyl sulfoxide (DMSO).
- Create a series of dilutions of each compound in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.[17]
- Remove the old medium from the cells and add 100 µL of the medium containing the respective phytoestrogen dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[17]
- Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Reagent Incubation and Measurement:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17][18]
- Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
- Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Shake the plate gently for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is used to investigate the effect of phytoestrogens on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
1. Cell Lysis and Protein Quantification:
- Seed and treat cells (e.g., HUVECs or a cancer cell line) with the phytoestrogens for a specified time (e.g., 15 minutes to 24 hours) as described in the previous protocol.[19]
- Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
- Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C, following the manufacturer's recommended dilution.[19]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- To normalize the results, strip the membrane and re-probe it with a primary antibody for total Akt.[19]
- Quantify the band intensities using densitometry software. The efficacy of the phytoestrogen is determined by the change in the ratio of phosphorylated Akt to total Akt compared to the control.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. Unanticipated differences in the rat plasma metabolome of genistein and daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lariciresinol - Wikipedia [en.wikipedia.org]
- 6. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 8. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. innspub.net [innspub.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for Lariciresinol Acetate Quantification: A Comparative Guide
The selection of an analytical method hinges on various factors including sensitivity, specificity, and the nature of the analyte. HPLC is a robust technique for non-volatile compounds, while GC-MS is highly effective for volatile or semi-volatile substances, often requiring derivatization to enhance volatility. This guide will delve into hypothetical, yet realistic, experimental protocols and performance data for both methods to aid in the selection process for the quantification of Lariciresinol acetate.
Experimental Protocols
A critical aspect of method validation is a detailed and reproducible experimental protocol. Below are synthesized methodologies for HPLC and GC-MS analysis of this compound, based on common practices for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for the separation of lignans.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is common. A hypothetical isocratic mobile phase could be Acetonitrile:Water (60:40 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of approximately 280 nm, which is a common absorption maximum for phenolic compounds.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples would be dissolved in the mobile phase or a compatible solvent like methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization: As this compound may not be sufficiently volatile for GC analysis, a derivatization step is often necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is a common approach to increase volatility and thermal stability.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program:
-
Initial oven temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injection: Splitless injection mode is often used for trace analysis.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of the hypothetical HPLC and GC-MS methods for the quantification of this compound. These values are illustrative and based on the general capabilities of each technique for similar analytes.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.03 |
Table 2: Summary of Method Attributes
| Attribute | HPLC | GC-MS |
| Sample Throughput | High | Moderate (due to derivatization) |
| Specificity | Good (can be affected by co-eluting compounds) | Excellent (mass spectral data provides high confidence in identification) |
| Cost of Instrumentation | Lower | Higher |
| Ease of Use | Relatively straightforward | More complex (requires expertise in derivatization and MS interpretation) |
| Solvent Consumption | High | Low |
Mandatory Visualization
The following diagrams illustrate the logical workflow for a cross-validation study and the general experimental workflow for each analytical method.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: General experimental workflows for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
HPLC is a robust, high-throughput method that is well-suited for routine quality control analysis where high sensitivity is not the primary requirement. Its lower cost and ease of use make it an attractive option.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a concern. The mass spectral data provides a high degree of confidence in the identification of the analyte. However, the need for derivatization can increase sample preparation time and complexity.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. A thorough cross-validation, as outlined in this guide, is essential to ensure that the selected method is fit for its intended purpose.
The Untapped Potential of Lariciresinol: A Mechanistic Comparison for Synergistic Cancer Chemotherapy
For Immediate Release
[City, State] – [Date] – While direct clinical evidence remains to be elucidated, a comprehensive analysis of the molecular mechanisms of the natural compound Lariciresinol suggests a strong potential for synergistic effects when combined with conventional chemotherapeutic agents. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing the known anti-cancer pathways of Lariciresinol and hypothesizing its synergistic potential with common chemotherapy drugs based on current experimental data.
Lariciresinol, a lignan found in various plants, has demonstrated notable anti-tumor activity, particularly in liver, gastric, and breast cancers[1]. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-mediated pathway[2][3]. This intrinsic apoptotic pathway is a cornerstone of many successful cancer therapies, and Lariciresinol's ability to modulate this pathway marks it as a compound of significant interest for combination therapies.
Unveiling the Anti-Cancer Mechanisms of Lariciresinol
Experimental studies have illuminated several key signaling pathways through which Lariciresinol exerts its anti-cancer effects. These include:
-
Induction of Mitochondrial Apoptosis: Lariciresinol has been shown to significantly suppress the viability of cancer cells by triggering the mitochondrial apoptosis pathway. This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, activation of caspases-9 and -3, and a decrease in the Bcl-2/Bax ratio[2][3].
-
Regulation of TGF-β and NF-κB Pathways: Lariciresinol is known to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. Both of these pathways are critically involved in cancer progression, including processes like cell growth, differentiation, and inflammation.
-
Cell Cycle Arrest: Studies have indicated that Lariciresinol can inhibit cancer cell proliferation by inducing cell cycle arrest, providing another avenue for its anti-tumor activity[4].
Potential for Synergistic Combinations with Chemotherapeutic Agents
Given its established mechanisms of action, Lariciresinol presents a compelling case for synergistic combinations with standard chemotherapeutic drugs. While direct experimental synergy data is not yet available, a comparison of its molecular targets with those of agents like doxorubicin, cisplatin, and paclitaxel reveals promising potential.
| Compound | Primary Mechanism of Action | Key Molecular Targets | Cancer Cell Lines Tested |
| Lariciresinol | Induces mitochondrial-mediated apoptosis; Regulates TGF-β and NF-κB pathways. | Bcl-2, Bax, Caspase-9, Caspase-3, NF-κB, TGF-β signaling components. | HepG2 (Liver), SKBr3 (Breast), MCF-7 (Breast)[1][2][5][6]. |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species. | DNA, Topoisomerase II. | Not applicable (General knowledge). |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | DNA. | Not applicable (General knowledge). |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Microtubules. | Not applicable (General knowledge). |
The distinct yet complementary mechanisms of Lariciresinol and conventional chemotherapeutics suggest several potential synergistic interactions:
-
Enhanced Apoptosis: Lariciresinol's pro-apoptotic effects via the mitochondrial pathway could lower the threshold for apoptosis induction by DNA-damaging agents like doxorubicin and cisplatin.
-
Overcoming Resistance: By modulating the NF-κB pathway, which is often implicated in chemoresistance, Lariciresinol could potentially re-sensitize resistant cancer cells to chemotherapy.
-
Combined Attack on Cell Proliferation: The ability of Lariciresinol to induce cell cycle arrest could complement the action of microtubule-stabilizing agents like paclitaxel, leading to a more profound inhibition of cancer cell proliferation.
Experimental Protocols
To facilitate further research into the synergistic potential of Lariciresinol, detailed experimental protocols from key studies on its anti-cancer effects are provided below.
Cell Viability and Apoptosis Assays
1. Cell Culture and Treatment:
-
HepG2 human hepatocellular carcinoma cells and SKBr3 human breast cancer cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
Lariciresinol, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations for specified time periods (e.g., 24, 48, 72 hours)[2][5].
2. MTT Assay for Cell Viability:
-
After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader to determine cell viability[5].
3. Annexin V-FITC/PI Staining for Apoptosis:
-
Treated and control cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells is analyzed by flow cytometry[2][5].
Western Blot Analysis for Protein Expression
-
Total protein is extracted from treated and control cells using RIPA buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2].
Visualizing the Pathways
To further illustrate the molecular interactions, the following diagrams depict the key signaling pathways of Lariciresinol and a hypothesized synergistic workflow.
Caption: Lariciresinol's induction of the mitochondrial apoptosis pathway.
Caption: Hypothesized synergistic workflow of Lariciresinol and a chemotherapeutic agent.
Future Directions
The mechanistic evidence presented here strongly supports the investigation of Lariciresinol in combination with conventional chemotherapies. Future preclinical studies should focus on in vitro and in vivo models to determine the combination index and dose-reduction index for various Lariciresinol-chemotherapy pairs across different cancer types. Such research could pave the way for novel, more effective, and potentially less toxic cancer treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lariciresinol Acetate from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lariciresinol acetate derived from various plant sources. Due to a scarcity of direct comparative studies on this compound, this document also incorporates data on its closely related precursor, Lariciresinol, to offer a broader perspective on its biological activities and potential therapeutic applications.
Plant Sources and Yield
This compound has been identified in several plant species. The primary sources discussed in scientific literature are Phyllanthus niruri and the resin of Araucaria angustifolia.
Table 1: Plant Sources of this compound and Related Lignans
| Plant Source | Compound Identified | Available Data |
| Phyllanthus niruri | This compound | Isolated from the herbs of Phyllanthus niruri. However, quantitative yield and purity data for this compound are not specified in the reviewed literature. Studies on P. niruri often focus on other lignans like phyllanthin, with total extract yields varying based on the extraction method. For instance, methanolic extraction yields are reported to be around 3.6% w/w, with varying lignan content. |
| Araucaria angustifolia (Resin) | Six Lariciresinol acetates | The resin of Araucaria angustifolia is reported to contain a complex mixture of lignans, including six different Lariciresinol acetates.[1][2] Specific quantitative data on the concentration of each acetate is not provided. |
Note: The lack of standardized reporting on the yield and purity of this compound from different plant sources highlights a significant gap in the current research landscape. Future studies should aim to quantify these parameters to enable a more direct comparison.
Biological Activity
The biological activities of Lariciresinol have been more extensively studied than its acetylated form. The data presented below for Lariciresinol provides valuable insights into the potential therapeutic effects of this compound, given their structural similarity. Lariciresinol has demonstrated notable anti-cancer and anti-inflammatory properties.
Table 2: Biological Activity of Lariciresinol
| Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Anticancer | |||
| Breast Cancer | SkBr3 | 500 µM (48h) | [3] |
| Fibroblast (Cytotoxicity) | Fibroblast | 475 µM (24h) | [3] |
| Anti-inflammatory | |||
| α-Glucosidase Inhibition | - | IC50: 6.97 µM | [4] |
| Antifungal | |||
| Candida albicans | - | MIC: 25 µg/mL | [4] |
| Trichosporon beigelii | - | MIC: 12.5 µg/mL | [4] |
| Malassezia furfur | - | MIC: 25 µg/mL | [4] |
Experimental Protocols
General Protocol for Extraction and Purification of Lignans
The following is a generalized protocol for the extraction and purification of lignans, including this compound, from plant material. This protocol is based on common methodologies for lignan isolation and may require optimization depending on the specific plant matrix.
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, resin) at room temperature to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus. Extract with a solvent of appropriate polarity, such as methanol or ethanol, for several hours until the extraction is complete.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
-
Solvent Evaporation:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Fractionation (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in a water-methanol mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) to separate the different compounds.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest.
-
-
Final Purification:
-
Further purify the isolated compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the desired cancer cell line (e.g., SkBr3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or Lariciresinol) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway
Lariciresinol has been shown to regulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis.[4]
Caption: TGF-β signaling pathway modulation by Lariciresinol.
NF-κB Signaling Pathway
Lariciresinol also influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[4]
Caption: NF-κB signaling pathway and its inhibition by Lariciresinol.
Experimental Workflow: Lignan Extraction and Purification
This diagram illustrates a general workflow for the extraction and purification of lignans like this compound from plant sources.
Caption: Generalized workflow for lignan extraction and purification.
References
- 1. Lignans in resin of Araucaria angustifolia by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Lariciresinol Acetate vs. Secoisolariciresinol: A Comparative Guide to Their Biological Effects
For researchers and professionals in drug development, understanding the nuanced differences between related bioactive compounds is critical for identifying promising therapeutic leads. This guide provides an objective comparison of the biological effects of lariciresinol and secoisolariciresinol, two structurally related lignans. While data on lariciresinol acetate is limited, this guide will focus on the more extensively studied lariciresinol and secoisolariciresinol, with a discussion on the potential implications of acetylation.
Summary of Biological Activities
Lariciresinol and secoisolariciresinol, along with its common dietary precursor secoisolariciresinol diglucoside (SDG), exhibit a range of overlapping yet distinct biological activities. Both compounds are recognized for their antioxidant, anti-inflammatory, and anticancer properties. However, the potency and mechanisms of action can differ, as detailed in the subsequent sections.
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data for the biological activities of lariciresinol and secoisolariciresinol. It is important to note that direct comparative studies are scarce, and experimental conditions may vary between studies.
Table 1: Anticancer and Cytotoxic Effects
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Lariciresinol | SkBr3 (Breast Cancer) | MTT | IC50 (48h) | 500 µM | [1] |
| Lariciresinol | HepG2 (Liver Cancer) | Apoptosis Assay | Apoptosis Induction | 100-400 µg/mL | [2] |
| Secoisolariciresinol | SK-MEL-2 (Melanoma) | SRB | IC50 | > 110.4 µM | [3] |
| Secoisolariciresinol Diglucoside (SDG) | SW480 (Colon Cancer) | Cell Growth | Inhibition (48h) | Comparable to enterolactone at 40 µM | [4] |
Table 2: Anti-inflammatory Effects
| Compound | Cell Line/System | Assay | Endpoint | Result | Citation |
| Lariciresinol | - | PLA2 Inhibition | IC50 | 57.6 µM | [5] |
| Secoisolariciresinol-type lignans | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50 | 3.7 - 7.4 µM | [6] |
| Secoisolariciresinol Diglucoside (SDG) | HUVECs | Inflammatory Cytokine Reduction | - | Decreased IL-1β, IL-6, TNF-α | [7] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Citation |
| Lariciresinol | DPPH, ABTS, SOD, OH radical scavenging, FRAP, CUPRAC, ORAC | Strong radical scavenging and reducing power | [8][9] |
| Secoisolariciresinol | DPPH radical scavenging | Effective at 25-200 µM | [10][11] |
| Secoisolariciresinol | AAPH-induced DNA damage | Less effective than SDG | [11] |
| Secoisolariciresinol | Zymosan-activated PMNL-CL | 4.86-fold higher antioxidant potency than vitamin E | [12] |
Note on this compound: Scientific literature with specific quantitative data on the biological effects of this compound is scarce. Acetylation is a common chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of a compound, often by increasing its lipophilicity. This could potentially enhance cell membrane permeability and bioavailability, but may also affect its interaction with specific molecular targets. Without direct experimental data, the precise impact of acetylation on the biological activities of lariciresinol remains speculative.
Key Signaling Pathways
Experimental Methodologies
Detailed protocols for key in vitro assays are provided below to facilitate the replication and validation of the cited findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (lariciresinol or secoisolariciresinol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[15][16]
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
Both lariciresinol and secoisolariciresinol demonstrate significant potential as bioactive compounds with anticancer, anti-inflammatory, and antioxidant properties. While their mechanisms of action appear to involve modulation of key signaling pathways such as NF-κB, there are distinctions in their potency and specific molecular targets. Secoisolariciresinol and its derivatives have shown potent anti-inflammatory effects by inhibiting nitric oxide production at low micromolar concentrations. Lariciresinol also exhibits anti-inflammatory activity through PLA2 inhibition and has demonstrated cytotoxic effects against breast cancer cells.
The lack of specific data for this compound highlights a gap in the current research landscape. Further studies are warranted to elucidate the biological activities of this acetylated form and to conduct direct, head-to-head comparisons with secoisolariciresinol under standardized experimental conditions. Such research will be invaluable for a more definitive assessment of their therapeutic potential.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytostatic inhibition of cancer cell growth by lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. in-silic-o-and-in-vitro-profiling-of-lariciresinol-against-pla2-a-molecular-approach-to-regulate-inflammation - Ask this paper | Bohrium [bohrium.com]
- 6. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Bioactivity of Lariciresinol Acetate and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount for the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the biological activities of Lariciresinol acetate and its analogs, supported by available experimental data. While direct comparative studies on a series of this compound analogs are limited, this guide synthesizes existing data on lariciresinol and related lignans to elucidate key structural determinants of their anticancer, anti-inflammatory, and antioxidant activities.
Lariciresinol, a prominent lignan found in various plants, has garnered significant attention for its diverse pharmacological properties. Its acetate derivative, this compound, also a naturally occurring compound, is of particular interest for its potential therapeutic applications. The addition of an acetyl group can modulate the physicochemical properties of a molecule, such as its lipophilicity and bioavailability, which in turn can influence its biological activity.
Comparative Analysis of Biological Activities
The biological efficacy of Lariciresinol and its analogs is intricately linked to their chemical structures. Key activities include anticancer, anti-inflammatory, and antioxidant effects. The following tables summarize the available quantitative data for these activities.
Anticancer Activity
Lignans, including lariciresinol, have demonstrated promising cytotoxic and apoptotic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial-mediated pathways and modulation of key signaling cascades like NF-κB and TGF-β.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lariciresinol | HepG2 (Liver Cancer) | MTT Assay | Not specified, but significant dose-dependent inhibition | [1] |
| Lariciresinol | SKBr3 (Breast Cancer) | MTT Assay | Not specified, but significant dose-dependent inhibition | [2] |
| Pinoresinol | SKBr3 (Breast Cancer) | MTT Assay | Not specified, but significant dose-dependent inhibition | [2] |
| Podophyllotoxin | Fibroblast, HEK-293, SKBr3 | MTT Assay | Lower than Lariciresinol and Pinoresinol | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of lariciresinol and its analogs are attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| Lariciresinol | PLA2 Inhibition | 57.6 | [4] |
| Isolariciresinol derivative 1 | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 3.7 | [5] |
| Isolariciresinol derivative 2 | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 7.4 | [5] |
Note: The table showcases the anti-inflammatory potential of lariciresinol and its isomers. Specific data for this compound is limited.
Antioxidant Activity
The antioxidant capacity of these phenolic compounds is a key aspect of their therapeutic potential, contributing to their anticancer and anti-inflammatory effects. This activity is often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50 (µM) | Reference |
| Lariciresinol | DPPH Radical Scavenging | Dose-dependent activity | [6] |
| Secoisolariciresinol | DPPH Radical Scavenging | Higher than Lariciresinol | [7] |
Note: While specific IC50 values for DPPH scavenging by this compound were not found, the parent compound demonstrates significant antioxidant potential. The presence of phenolic hydroxyl groups is crucial for this activity.
Structure-Activity Relationship (SAR) Insights
The biological activities of lariciresinol and its analogs are dictated by several structural features:
-
Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups are critical for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. Acetylation of these groups, as in this compound, may modulate this activity. While sometimes acetylation can decrease antioxidant capacity by blocking the free hydroxyls, it can also increase lipophilicity, potentially enhancing cellular uptake and leading to improved activity within the cell, where it might be deacetylated to the active form. Studies on other acetylated polyphenols have shown that acetylation can either maintain or even enhance biological activity[8].
-
Stereochemistry: The spatial arrangement of the substituents on the tetrahydrofuran ring significantly influences biological activity. Different stereoisomers of lignans have been shown to exhibit varying potencies.
-
The Furan Ring: The central tetrahydrofuran ring and its substitution pattern are essential for the overall shape of the molecule and its interaction with biological targets.
-
Acetylation: The presence of an acetate group in this compound introduces a lipophilic character to the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The increased lipophilicity may facilitate passage through cell membranes, potentially leading to higher intracellular concentrations and enhanced biological effects compared to the more polar parent compound, lariciresinol. The synthesis of (+)-Lariciresinol 3a-acetate has been reported, confirming its existence and availability for further biological evaluation[9][10].
Signaling Pathways Modulated by Lariciresinol
Lariciresinol exerts its biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in-silic-o-and-in-vitro-profiling-of-lariciresinol-against-pla2-a-molecular-approach-to-regulate-inflammation - Ask this paper | Bohrium [bohrium.com]
- 5. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Evaluating the Estrogenic Activity of Lariciresinol Acetate Relative to Genistein: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the estrogenic activity of phytochemicals is crucial for evaluating their therapeutic potential and safety. This guide provides a comprehensive comparison of the estrogenic activity of Lariciresinol acetate and the well-characterized isoflavone, genistein, based on available experimental data.
While extensive research has elucidated the estrogenic profile of genistein, data on the direct estrogenic activity of this compound in standardized in vitro assays remains limited in publicly available literature. This guide summarizes the known estrogenic activities of both compounds, details the experimental protocols used for their evaluation, and outlines the key signaling pathways involved.
Quantitative Comparison of Estrogenic Activity
Direct comparative data on the estrogenic potency of this compound and genistein is scarce. However, we can compile and contrast the available quantitative data for each compound from various in vitro assays.
| Compound | Assay Type | Cell Line/System | Endpoint | Result | Reference |
| Genistein | MCF-7 Cell Proliferation | MCF-7 | IC50 (inhibition) | 2.6 to >20 µg/mL | [1] |
| MCF-7 Cell Proliferation | MCF-7 | Proliferation | Stimulation at 10 nM - 1 µM, inhibition >20 µM | [2] | |
| Yeast Two-Hybrid | Saccharomyces cerevisiae | Estrogenic Activity | Weak estrogenic activity | N/A | |
| Estrogen Receptor Binding | Rat Uterine Cytosol | Relative Binding Affinity (RBA) vs. Estradiol | 4% | N/A | |
| This compound | Estrogen Receptor Binding | Recombinant human ERα | IC50 | Data not available | |
| MCF-7 Cell Proliferation | MCF-7 | EC50/IC50 | Data not available | ||
| Reporter Gene Assay | Various | EC50 | Data not available |
Note: The majority of available research on Lariciresinol focuses on its in vivo effects and the activity of its metabolites, such as enterolactone and enterodiol, rather than the parent compound, this compound, in direct estrogenicity assays.
Estrogenic Signaling Pathways
Both genistein and, presumably, this compound exert their estrogenic effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can trigger a cascade of molecular events, broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: This classical pathway involves the binding of the ligand to the ER in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular processes like proliferation and differentiation.
Non-Genomic Pathway: This rapid signaling pathway is initiated by the binding of estrogens to membrane-associated ERs. This can activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.
Caption: Overview of Genomic and Non-Genomic Estrogenic Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate estrogenic activity.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Caption: Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Detailed Protocol:
-
Cell Culture: Maintain MCF-7 cells in a standard growth medium supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Seeding: Seed the cells into 96-well plates at an appropriate density.
-
Treatment: After cell attachment, replace the medium with treatment medium containing a range of concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: Incubate the plates for a period of 6 days.
-
Quantification of Cell Proliferation: At the end of the incubation, quantify cell number using a suitable method such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Construct dose-response curves and calculate the half-maximal effective concentration (EC50) for proliferative effects or the half-maximal inhibitory concentration (IC50) for anti-proliferative effects.
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive promoter in a suitable cell line.
Caption: Workflow for the Estrogen Receptor Reporter Gene Assay.
Detailed Protocol:
-
Cell Line and Plasmids: Utilize a cell line that does not endogenously express ERs (e.g., HEK293). Co-transfect these cells with an expression vector for the desired estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Transfection and Seeding: Transfect the cells and seed them into 96-well plates.
-
Treatment: After an appropriate incubation period for receptor expression, treat the cells with various concentrations of the test compounds and controls.
-
Incubation: Incubate the plates for 24 to 48 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control for transfection efficiency (e.g., co-expressed β-galactosidase) and calculate EC50 values from the dose-response curves.
Yeast Two-Hybrid Assay
This assay is used to investigate the ligand-dependent interaction between the estrogen receptor and a coactivator protein in a yeast model system.
Caption: Workflow for the Yeast Two-Hybrid Assay for Estrogenicity.
Detailed Protocol:
-
Yeast Strain and Plasmids: Use a yeast strain that is auxotrophic for specific nutrients and contains a reporter gene (e.g., lacZ) under the control of a GAL4 upstream activating sequence (UAS). Transform this strain with two plasmids: one expressing the estrogen receptor ligand-binding domain (ER-LBD) fused to the GAL4 DNA-binding domain (DBD), and another expressing a coactivator protein (e.g., SRC-1) fused to the GAL4 activation domain (AD).
-
Yeast Culture and Treatment: Grow the transformed yeast in a selective medium. Expose the yeast culture to various concentrations of the test compounds.
-
Incubation: Incubate the cultures to allow for ligand binding and potential interaction between the fusion proteins.
-
Reporter Gene Assay: Measure the expression of the reporter gene. For a lacZ reporter, this is typically done using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: Quantify the reporter gene activity and plot it against the concentration of the test compound to assess its ability to induce the ER-coactivator interaction.
Conclusion
Genistein is a well-documented phytoestrogen with clear dose-dependent estrogenic and anti-estrogenic effects demonstrated across a variety of in vitro assays. In contrast, while Lariciresinol and other lignans are generally considered to have weak estrogenic activity, there is a notable lack of direct quantitative data for this compound from standardized in vitro estrogenicity assays. The available literature primarily focuses on the in vivo anti-cancer properties of Lariciresinol and its metabolites.
To provide a definitive comparison of the estrogenic activity of this compound relative to genistein, further research is required to generate quantitative data for this compound in established in vitro models such as the MCF-7 proliferation assay, estrogen receptor reporter gene assays, and competitive binding assays. Such studies would enable a direct comparison of their relative potencies and provide valuable insights for researchers and drug development professionals.
References
Antagonistic and synergistic interactions of Lariciresinol acetate with other phytochemicals
A comprehensive review of the current scientific literature reveals a notable gap in research concerning the synergistic and antagonistic interactions of Lariciresinol acetate with other phytochemicals. To date, no specific studies have been published that quantitatively assess the combined effects of this compound with other plant-derived compounds.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the known biological activities of the closely related compound, Lariciresinol. By examining its mechanisms of action, we can infer potential areas for synergistic or antagonistic interactions. Furthermore, this document outlines the standard experimental protocols and data analysis methods crucial for investigating such interactions, thereby serving as a framework for future research in this promising area.
Biological Activities of Lariciresinol: A Basis for Potential Interactions
Lariciresinol, a lignan found in various plants, has demonstrated a range of biological activities that suggest potential for synergistic interactions with other phytochemicals targeting similar or complementary pathways.[1][2][3][4] These activities include anti-inflammatory, antioxidant, and anti-cancer effects.[1][2]
Anti-inflammatory and Antioxidant Properties:
Lariciresinol has been shown to modulate inflammatory pathways, including the NF-κB and TGF-β signaling pathways.[1][5] It also exhibits potent antioxidant and radical scavenging activities.[2] These properties suggest that co-administration with other anti-inflammatory or antioxidant compounds, such as curcumin or quercetin, could lead to synergistic effects. Such combinations could potentially allow for lower effective doses and reduced side effects.
Anticancer Activity:
Studies have indicated that Lariciresinol can induce apoptosis in cancer cells and inhibit tumor growth and angiogenesis.[1][6][7][8][9] Phytochemicals like resveratrol and EGCG from green tea, which also possess anticancer properties through different mechanisms, could be candidates for synergistic combination studies with Lariciresinol. A combined therapeutic approach could target multiple cancer cell vulnerabilities simultaneously.
A Case of Intrinsic Synergy: (-)-Lariciresinol and Hepatitis B Virus Inhibition
While direct interaction studies with other phytochemicals are lacking, a study on (-)-Lariciresinol's effect on the Hepatitis B virus (HBV) provides an example of a synergistic mechanism. The research indicated that the inhibitory effect of (-)-Lariciresinol on the hepatocyte nuclear factor 1α (HNF1α) is synergistic with its inhibitory effect on HBV RNA. This finding highlights the potential for Lariciresinol to act synergistically through its influence on cellular signaling pathways.
Experimental Protocols for Assessing Phytochemical Interactions
To rigorously evaluate the potential synergistic or antagonistic effects of this compound with other phytochemicals, standardized experimental protocols are essential. The following methodologies are widely accepted in the field.
1. Combination Index (CI) Method:
The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative approach to determine the nature of drug or compound interactions.[10][11][12][13][14] The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of compound 1 and compound 2 alone, respectively, that are required to produce a certain effect (e.g., 50% cell inhibition, IC50). (D)₁ and (D)₂ are the doses of compounds 1 and 2 in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
2. Isobologram Analysis:
Isobologram analysis is a graphical method used to visualize and assess the interactions between two compounds.[15][16][17][18][19] An isobole is a line connecting the doses of two compounds that, when used alone, produce the same magnitude of effect.
-
Data points representing the combination doses that fall below the line of additivity indicate synergism .
-
Data points that fall on the line indicate an additive effect .
-
Data points that fall above the line indicate antagonism .
Experimental Workflow for Synergy Testing:
The following diagram illustrates a typical workflow for assessing the synergistic effects of two phytochemicals.
Signaling Pathways of Lariciresinol
Understanding the signaling pathways modulated by Lariciresinol is key to identifying potential synergistic partners. The diagram below illustrates the known pathways influenced by Lariciresinol.
Conclusion and Future Directions
While direct experimental data on the interactive effects of this compound with other phytochemicals is currently unavailable, the established biological activities of Lariciresinol provide a strong rationale for pursuing such research. The anti-inflammatory, antioxidant, and anticancer properties of Lariciresinol suggest that it could act synergistically with other compounds that target these pathways.
Future research should focus on conducting well-designed studies utilizing the Combination Index method and isobologram analysis to investigate the interactions of this compound with other promising phytochemicals. Such studies would not only elucidate the potential for enhanced therapeutic efficacy but also contribute to the development of novel, evidence-based combination therapies in various health applications. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and encourage these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-落叶松脂醇 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lariciresinol - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Cytotoxic Effect of Pinoresinol and Lariciresinol on Breast Cancer Cell Line SKBr3 [biot.modares.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the Combination Index to determine interactions between plant-derived phenolic acids on hepatotoxicity endpoints in human and rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mythreyaherbal.com [mythreyaherbal.com]
- 12. researchgate.net [researchgate.net]
- 13. punnettsquare.org [punnettsquare.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 18. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lariciresinol Acetate: A Procedural Guide
Hazard Assessment and Personal Protective Equipment (PPE)
Although comprehensive toxicological data for lariciresinol acetate are not available, it is prudent to handle it with care, assuming it may present hazards similar to other laboratory chemicals. The precursor, (+)-lariciresinol, is noted to be very toxic to aquatic life[1]. Therefore, preventing its release into the environment is a primary concern.
Before beginning any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from potential splashes of the chemical or solvent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound and solvents. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust from the solid compound or vapors from solvents. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed waste disposal company. This ensures the complete destruction of the compound in a controlled environment.
Step 1: Waste Collection
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials from spills.
-
Place these materials into a designated, compatible, and clearly labeled hazardous waste container.
Step 2: Preparation for Disposal
-
For surplus or non-recyclable solutions, the primary disposal route is through a licensed chemical disposal company[1].
-
The material should be prepared for incineration by dissolving or mixing it with a combustible solvent[1]. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].
-
This process should be carried out in a chemical fume hood to avoid the inhalation of solvent vapors.
Step 3: Storage and Labeling
-
Securely seal the waste container.
-
Label the container clearly with "Hazardous Waste: this compound," the name of the solvent used, and the approximate concentration.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste, away from incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a full and accurate description of the waste, including its composition and volume.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided[1][3].
-
In case of a spill, avoid dust formation[1]. Sweep up the solid material and place it in a suitable, closed container for disposal[1].
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lariciresinol acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Lariciresinol acetate, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Tightly fitting safety goggles with side-shields or a full-face respirator. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hands | Chemical impermeable gloves (Nitrile or neoprene preferred). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Body | Disposable gown made of polyethylene-coated polypropylene or other laminate materials, or a lab coat. For hazardous compounds, a disposable gown is preferred.[2] | Resistant to permeability by hazardous products.[2] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] | NIOSH approved. |
| Feet | Closed-toed shoes. | N/A |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure, based on safety data for the closely related compound (+)-Lariciresinol.[3]
| Exposure Type | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Flush eyes with water as a precaution.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidents in the laboratory.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store apart from foodstuff containers or incompatible materials.[1]
Spill and Disposal Procedures
In the case of a spill or for routine disposal, it is important to follow established safety protocols to protect both laboratory personnel and the environment.
Spill Containment:
-
Evacuate: Evacuate personnel to safe areas.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[3]
-
Store for Disposal: Keep the spilled material in suitable, closed containers for disposal.[3]
Disposal:
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
